DSP Crosslinker
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYPGCIGRDZWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206449 | |
| Record name | Dithiobis(succinimidylpropionate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Dithiobis(succinimidylpropionate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57757-57-0 | |
| Record name | 3,3′-Dithiobis(succinimidyl propionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57757-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiobis(succinimidylpropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057757570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57757-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dithiobis(succinimidylpropionate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimido dithiobispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISUCCINIMIDO DITHIOBISPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVY5D0U6SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to DSP Crosslinker: Chemistry, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used chemical crosslinker essential for the study of protein-protein interactions, protein complex structures, and cellular signaling pathways.[1][2][3] This in-depth technical guide provides a comprehensive overview of DSP's core chemistry, reactivity, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.
Core Concepts: Understanding DSP Chemistry and Reactivity
DSP is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1][3][4][5] Its chemical structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm that contains a disulfide bond.[1][3] This unique architecture dictates its functionality and utility in biological research.
Mechanism of Action: The NHS esters of DSP react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][3][6][7] This reaction proceeds optimally in a pH range of 7 to 9.[3][4][8] Because DSP possesses two identical reactive groups, it can covalently link two protein subunits that are in close proximity, effectively "freezing" transient or weak interactions.[1][2]
Membrane Permeability: DSP is a lipophilic molecule that lacks a charged group, rendering it permeable to cell membranes.[4][5][9] This property is crucial for in vivo crosslinking studies, allowing researchers to investigate intracellular and intramembrane protein interactions within living cells.[4][9]
Cleavable Nature: The central disulfide bond in the DSP spacer arm is readily cleaved by reducing agents.[1][3][10][11] This reversibility is a key advantage, as it allows for the separation of crosslinked proteins after purification or analysis.[1] Common reducing agents used to cleave the disulfide bond include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3][11] This feature is particularly valuable in applications such as immunoprecipitation and mass spectrometry, where the identification of individual protein components of a complex is required.[2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of DSP crosslinker for easy reference and comparison.
| Property | Value | References |
| Alternative Names | Lomant's Reagent, DTSP, 3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) | [5][8] |
| Molecular Weight | 404.42 g/mol | [5][8][10] |
| CAS Number | 57757-57-0 | [8][10] |
| Chemical Formula | C₁₄H₁₆N₂O₈S₂ | [5][8][10] |
| Spacer Arm Length | 12.0 Å | [5][8] |
| Solubility & Stability | Details | References |
| Water Solubility | Insoluble | [4][12] |
| Organic Solvent Solubility | Soluble in DMSO and DMF | [4][8][13][14] |
| Storage | Store desiccated at -20°C; moisture-sensitive | [4][8] |
| Reactivity | Reacts with primary amines at pH 7-9 | [3][4][8] |
| Cleavage | Disulfide bond is cleaved by reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) | [1][3][6][10][11] |
Experimental Protocols
Detailed methodologies for common applications of DSP are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
In-Solution Protein Crosslinking
This protocol is suitable for crosslinking purified proteins or protein complexes in a cell-free system.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffer at pH 7-9). Note: Avoid buffers containing primary amines like Tris or glycine.[4][12]
-
Protein sample in Reaction Buffer
Procedure:
-
Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a final concentration of 10-50 mM.[4][8] DSP is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[8][12]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free reaction buffer. If the sample contains Tris or glycine, it must be extensively dialyzed against the chosen reaction buffer.[4][12]
-
Crosslinking Reaction: Add the DSP stock solution to the protein sample. The final concentration of DSP typically ranges from 0.25 to 5 mM.[4][8] A common starting point is a 10- to 50-fold molar excess of DSP to protein.[4][12]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4][12]
-
Quench Reaction: Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[4][12] Incubate for 15 minutes at room temperature.[4][12]
-
Downstream Processing: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry. To remove excess, unreacted crosslinker, dialysis or gel filtration can be performed.[8]
Intracellular Crosslinking in Live Cells
This protocol describes the use of DSP to crosslink proteins within living cells, taking advantage of its membrane permeability.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pre-warmed to 37°C
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Cells: Culture cells to the desired confluency.
-
Prepare DSP Solution: Just before use, prepare a 100 mM DSP stock solution in anhydrous DMSO.[2][15] Dilute this stock solution in pre-warmed PBS to the desired final working concentration (typically 0.1 to 2 mM).[2][8] It is important to add the DMSO stock dropwise while vortexing the PBS to minimize precipitation.[14][16]
-
Cell Washing: Wash the cells twice with pre-warmed PBS to remove any amine-containing components from the culture medium.[4][8]
-
Crosslinking: Remove the PBS and add the DSP working solution to the cells. Incubate at 37°C for 30 minutes.[2] The optimal concentration and incubation time may need to be determined empirically for each cell type and application.[2]
-
Quench Reaction: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 10-20 mM.[4] Incubate for 15 minutes on ice.[15]
-
Cell Lysis and Analysis: Wash the cells twice with cold PBS.[15] The cells can then be lysed using a suitable buffer for subsequent analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.[2]
Cleavage of Crosslinked Proteins
This protocol outlines the steps to reverse the crosslinking by cleaving the disulfide bond within the DSP spacer arm.
Materials:
-
Reducing agent: Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)
-
SDS-PAGE sample buffer
Procedure:
-
Cleavage with DTT: To cleave the crosslink, incubate the sample with 10-50 mM DTT at 37°C for 30 minutes.[4][11]
-
Cleavage with BME for SDS-PAGE: Alternatively, for analysis by SDS-PAGE, add 5% β-mercaptoethanol to the SDS-PAGE sample buffer and heat the sample at 100°C for 5 minutes before loading onto the gel.[4]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathway concepts related to the use of DSP.
Caption: Workflow for in-solution protein crosslinking using DSP.
Caption: Experimental workflow for intracellular crosslinking and immunoprecipitation.
Caption: Simplified signaling pathway of GPCR internalization studied with DSP.[17]
Applications in Research and Drug Development
DSP has proven to be an invaluable tool across various research disciplines:
-
Mapping Protein-Protein Interactions: DSP is extensively used to identify and map the interaction interfaces of proteins within complexes.[1] By crosslinking interacting proteins, researchers can capture even weak or transient associations for subsequent identification by mass spectrometry.[2]
-
Studying Protein Conformation: Intramolecular crosslinking with DSP can provide insights into the three-dimensional structure and conformational changes of proteins.[1]
-
Analysis of Cellular Pathways: DSP has been instrumental in elucidating the components of signaling pathways, such as the agonist-promoted internalization of G-protein coupled receptors like the β2 adrenergic receptor.[17]
-
Tissue Fixation: DSP has been explored as a reversible fixative for tissue sections, preserving cellular morphology while allowing for the subsequent extraction of intact RNA for expression profiling.[16][18][19]
-
Drug Development: In the context of drug development, DSP can be used to stabilize and identify the cellular targets of a small molecule or to characterize the protein interactions that are modulated by a drug candidate. It is also used in the synthesis of antibody-drug conjugates (ADCs).[13]
By providing a robust method to covalently capture protein interactions in their native context, DSP crosslinking continues to be a cornerstone technique for advancing our understanding of complex biological systems.
References
- 1. nbinno.com [nbinno.com]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 4. store.sangon.com [store.sangon.com]
- 5. covachem.com [covachem.com]
- 6. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 7. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 8. proteochem.com [proteochem.com]
- 9. cephamls.com [cephamls.com]
- 10. This compound, 57757-57-0 | BroadPharm [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 15. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Chemical crosslinkers enhance detection of receptor interactomes [frontiersin.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lomant's Reagent for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Lomant's reagent, chemically known as dithiobis(succinimidyl propionate) (DSP), is a versatile and widely utilized homobifunctional crosslinking agent in the field of protein chemistry and proteomics.[1][2][3] Its unique properties make it an invaluable tool for elucidating protein-protein interactions, stabilizing protein complexes, and probing the three-dimensional structures of proteins. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Lomant's reagent.
Core Principles of Lomant's Reagent
Lomant's reagent is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm that contains a disulfide bond.[2] This homobifunctional nature allows it to react with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds.[4] The key feature of DSP is the cleavable disulfide bond within its spacer arm, which can be readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[2][4] This reversibility is a significant advantage, enabling the separation of crosslinked proteins for subsequent analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Lomant's reagent is presented in the table below.
| Property | Value | Reference |
| Alternative Names | DSP, Dithiobis(succinimidyl propionate) | [5] |
| Molecular Weight | 404.42 g/mol | [5] |
| Spacer Arm Length | 12.0 Å | [5] |
| CAS Number | 57757-57-0 | [5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2] |
| Target Functional Group | Primary amines (-NH2) | [4] |
| Solubility | Water-insoluble; soluble in organic solvents like DMSO and DMF | [2] |
| Cleavability | Cleavable by reducing agents (e.g., DTT, 2-mercaptoethanol) | [2][4] |
| Membrane Permeability | Membrane-permeable | [2] |
Mechanism of Action
The crosslinking reaction with Lomant's reagent is a two-step process. First, the NHS esters at both ends of the reagent react with primary amines on proteins, forming stable amide bonds. This results in the covalent linkage of two protein molecules or different parts of the same protein. The disulfide bond within the spacer arm remains intact during this process. In the second step, which is optional and performed during downstream analysis, the disulfide bond can be cleaved using reducing agents. This reversal of the crosslink allows for the separation of the interacting proteins, which can then be identified and characterized.
Quantitative Data and Comparisons
| Parameter | Lomant's Reagent (DSP) | Disuccinimidyl Suberate (B1241622) (DSS) | Reference |
| Spacer Arm Length | 12.0 Å | 11.4 Å | [5] |
| Cleavability | Yes (Disulfide bond) | No | [6] |
| Membrane Permeability | Permeable | Permeable | [2] |
| Typical Molar Excess | 20- to 50-fold over protein | 20- to 50-fold over protein | |
| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | [5] |
| Reaction Time | 30-60 minutes at room temperature | 30-60 minutes at room temperature |
Crosslinking efficiency can be influenced by factors such as the concentration of the reagent, the buffer composition, and the specific proteins being studied.[6] For instance, the hydrolysis of the NHS-ester moiety is a competing reaction that can reduce the efficiency of crosslinking.[7]
Experimental Protocols
The following are detailed methodologies for key experiments using Lomant's reagent.
In-Solution Protein Crosslinking
This protocol is suitable for studying interactions between purified proteins in a solution.
Materials:
-
Lomant's Reagent (DSP)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing sample buffer for SDS-PAGE (containing DTT or 2-mercaptoethanol)
Procedure:
-
Equilibrate the vial of DSP to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a fresh stock solution of DSP in anhydrous DMSO or DMF. A typical concentration is 25 mM.[5]
-
Add the DSP stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DSP over the protein is a common starting point.[5]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Analyze the crosslinked products by SDS-PAGE. To cleave the crosslinks, heat the sample in a reducing sample buffer before loading onto the gel. Non-reducing SDS-PAGE can be used to visualize the crosslinked complexes.
Intracellular Crosslinking
This protocol is designed to capture protein interactions within living cells.
Materials:
-
Cells in culture
-
Amine-free buffer (e.g., PBS)
-
Lomant's Reagent (DSP) stock solution in DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
-
Reducing agents (DTT or 2-mercaptoethanol)
Procedure:
-
Wash the cells with PBS to remove any amine-containing media components.
-
Resuspend the cells in PBS.
-
Add the DSP stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
-
Pellet the cells and proceed with cell lysis using an appropriate lysis buffer.
-
The crosslinked protein complexes in the cell lysate can then be analyzed by various techniques, such as immunoprecipitation followed by western blotting or mass spectrometry. The crosslinks can be cleaved with reducing agents as required for the downstream analysis.[1]
Visualizations
Experimental Workflow for Protein Interaction Studies
The following diagram illustrates a typical workflow for identifying protein-protein interactions using Lomant's reagent coupled with immunoprecipitation and mass spectrometry.
Representative Signaling Pathway
Lomant's reagent can be used to stabilize and identify components of signaling pathways. The diagram below shows a generic signaling cascade that can be investigated using crosslinking studies.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
The Significance of Spacer Arm Length in DSP Crosslinkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used homobifunctional crosslinking agent.[1][2] Its utility in protein chemistry, proteomics, and drug development stems from its specific reactivity towards primary amines and, most notably, the characteristics of its spacer arm.[3][4] This technical guide provides an in-depth exploration of the DSP crosslinker, with a particular focus on the length of its spacer arm and the profound implications this has for experimental design and outcomes.
DSP is a cell-permeable molecule, allowing for the study of intracellular protein interactions.[4][5] It features two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm, which react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds.[3][4] A key feature of DSP is the presence of a disulfide bond within its spacer arm, which can be cleaved by reducing agents, making the crosslinking reversible.[2][3]
Quantitative Data of this compound
The physical and chemical properties of the this compound are critical for its application in experimental settings. The following table summarizes the key quantitative data for DSP.
| Property | Value | Reference(s) |
| Alternative Names | Lomant's Reagent, DTSP | [2][5] |
| Molecular Weight | 404.42 g/mol | [1][6] |
| Spacer Arm Length | 12.0 Å | [1][2][5] |
| CAS Number | 57757-57-0 | [1][6] |
| Chemical Formula | C14H16N2O8S2 | [1][7] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3][5] |
| Reactivity | Primary amines (e.g., lysines) | [3][4] |
| Cleavability | Thiol-cleavable disulfide bond | [2][3] |
The Significance of the 12.0 Å Spacer Arm
The 12.0 Å spacer arm of the this compound is a defining feature that dictates its utility in various applications. This intermediate length is crucial for the following reasons:
-
Bridging Intra- and Intermolecular Interactions: The 12.0 Å distance is well-suited for capturing both intramolecular (within the same protein) and intermolecular (between different proteins) crosslinks.[8] Shorter spacer arms are generally more effective for intramolecular crosslinking, while longer arms are better for intermolecular interactions.[8] The medium length of the DSP spacer arm provides a balance, making it a versatile tool for studying protein structure and protein-protein interactions.[8][9]
-
Minimizing Steric Hindrance: The spacer arm provides physical separation between the conjugated molecules, which can help to reduce steric hindrance that might otherwise interfere with the biological function or interaction of the proteins under investigation.[10]
-
Probing Spatial Arrangements: By successfully crosslinking two residues, DSP provides a distance constraint of approximately 12.0 Å between the alpha-carbons of those residues. This information is invaluable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.[3]
-
Facilitating Drug Development: In the context of antibody-drug conjugates (ADCs), the length of the linker between the antibody and the cytotoxic drug can significantly impact the stability and efficacy of the therapeutic.[11] While not a direct application of DSP in its traditional sense, the principles of spacer arm length are highly relevant. A well-defined spacer length is critical for ensuring that the drug can be released effectively at the target site.[10]
Experimental Protocols
The following are detailed methodologies for common experiments utilizing DSP crosslinkers.
General Protein Crosslinking Protocol
This protocol is suitable for crosslinking proteins in solution.
-
Reagent Preparation:
-
Equilibrate the DSP vial to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of DSP (e.g., 25 mM) in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9] Note: DSP is moisture-sensitive and will hydrolyze in aqueous solutions.[1]
-
-
Crosslinking Reaction:
-
Prepare the protein sample in an amine-free buffer (e.g., phosphate-buffered saline - PBS) at a pH between 7 and 9.[1]
-
Add the DSP stock solution to the protein solution to achieve a final DSP concentration typically in the range of 0.5 to 5 mM. A common starting point is a 20-fold molar excess of crosslinker to protein.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching:
-
Downstream Analysis:
-
The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, mass spectrometry, or immunoprecipitation.
-
To cleave the disulfide bond, the sample can be treated with a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3]
-
Intracellular Crosslinking Protocol
This protocol is designed for crosslinking proteins within living cells.
-
Cell Preparation:
-
Wash the cells twice with an amine-free buffer like PBS to remove any culture medium containing amines.[1]
-
-
Crosslinking:
-
Quenching and Lysis:
-
Quench the reaction by adding a Tris-based buffer.[1]
-
Lyse the cells using a suitable lysis buffer to extract the crosslinked protein complexes.
-
-
Analysis:
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of the this compound.
General DSP Crosslinking Workflow
Caption: A typical experimental workflow for DSP crosslinking.
Signaling Pathway Investigation using DSP
Caption: Using DSP to capture transient protein interactions in a signaling pathway.
References
- 1. proteochem.com [proteochem.com]
- 2. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 5. This compound 1 gram - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 6. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]
- 7. medkoo.com [medkoo.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fgsc.net [fgsc.net]
- 10. benchchem.com [benchchem.com]
- 11. Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Video: Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography [jove.com]
- 13. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cleavable Disulfide Bond in the DSP Crosslinker
Introduction: The Power of Reversible Crosslinking
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used chemical crosslinker. It is a homobifunctional reagent, meaning it has two identical reactive groups, which are N-hydroxysuccinimide (NHS) esters. These groups specifically target and form stable covalent bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. A key feature of DSP is its cell-membrane permeability, allowing for in vivo crosslinking to capture protein-protein interactions (PPIs) within their native cellular environment.
The central innovation of DSP lies in its spacer arm, which contains a disulfide bond (-S-S-). This bond is the "core" of its functionality, providing a crucial element of reversibility. While the crosslinks formed are stable enough to preserve protein complexes during purification, the disulfide bond can be easily cleaved under mild reducing conditions. This cleavability is essential for downstream analysis, allowing for the separation of crosslinked partners and facilitating techniques like SDS-PAGE and mass spectrometry. This guide provides a comprehensive overview of the chemistry, application, and protocols related to the cleavable disulfide bond of the this compound.
The Core Mechanism: Formation and Cleavage
The utility of DSP is a two-stage process: the formation of a stable crosslink and its subsequent, controlled cleavage.
Crosslink Formation: Amine-Reactive NHS Esters
The primary reaction mechanism involves a nucleophilic attack by a primary amine group from a protein onto the carbonyl carbon of one of DSP's NHS esters. This reaction forms a stable amide bond and releases the N-hydroxysuccinimide leaving group. Because DSP has two such NHS esters at either end of its 12.0 Å spacer arm, it can bridge two proteins that are in close proximity, effectively "capturing" the interaction. This reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-8.5).
Caption: DSP crosslinking reaction with primary amines.
Disulfide Bond Cleavage: The Reversible Step
The disulfide bond in the DSP spacer arm is susceptible to reduction by common thiol-containing reducing agents like Dithiothreitol (DTT) and 2-Mercaptoethanol (2-ME), or phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP). The reduction reaction cleaves the -S-S- bond, converting it into two free sulfhydryl (-SH) groups. This breaks the covalent link between the interacting proteins, allowing them to be separated and analyzed individually. The mechanism with DTT, a common choice, involves a two-step thiol-disulfide exchange that results in a stable oxidized DTT ring, driving the reaction to completion.
Caption: Cleavage of the DSP disulfide bond by a reducing agent.
Data Presentation: Properties and Conditions
Quantitative data for DSP is summarized below to facilitate experimental design.
Table 1: Physical and Chemical Properties of DSP
| Property | Value | Reference(s) |
| Full Chemical Name | Dithiobis(succinimidyl propionate) | |
| Common Name | Lomant's Reagent | |
| Molecular Weight | 404.42 g/mol | |
| Chemical Formula | C₁₄H₁₆N₂O₈S₂ | |
| Spacer Arm Length | 12.0 Å | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | |
| Cell Permeability | Permeable |
Table 2: Recommended Reaction and Cleavage Conditions
| Parameter | Condition | Purpose | Reference(s) |
| Reaction pH | 7.0 - 8.5 | Optimal for NHS ester reaction with amines | |
| Reaction Buffers | PBS, HEPES, Borate, Bicarbonate/Carbonate | Inert buffers that do not contain primary amines | |
| Molar Excess | 10 to 50-fold (Crosslinker:Protein) | To overcome hydrolysis and ensure efficient crosslinking | |
| Quenching Reagent | 20-50 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS esters | |
| Cleavage: DTT | 10-50 mM at 37°C for 30 min | Standard reduction of disulfide bond | |
| Cleavage: 2-ME | ~5% in SDS-PAGE buffer at 100°C for 5 min | Common method prior to electrophoresis | |
| Cleavage: TCEP | 5-50 mM at room temperature for < 5 min | Fast, stable, and effective over a broad pH range |
Experimental Protocols
The following are detailed methodologies for common applications of DSP.
Protocol 1: In Vivo Crosslinking of Cultured Cells
This protocol is adapted for stabilizing protein complexes within living cells prior to lysis.
-
Cell Preparation: Culture cells to the desired confluency (~80-90%) on plates.
-
Reagent Preparation: Immediately before use, prepare a 100 mM DSP stock solution in anhydrous DMSO.
-
Washing: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.
-
Crosslinking Reaction:
-
Dilute the 100 mM DSP stock solution to a final working concentration (typically 0.1-1.0 mM) in pre-warmed PBS. The optimal concentration should be determined empirically.
-
Add the DSP/PBS solution to the cells, ensuring complete coverage.
-
Incubate at 37°C for 30 minutes in a CO₂ incubator.
-
-
Quenching:
-
Aspirate the DSP solution.
-
Add a quenching buffer (e.g., 20 mM Tris-HCl, pH 7.5 in PBS) and incubate at room temperature for 15 minutes to stop the reaction.
-
-
Final Wash: Wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream applications like immunoprecipitation.
Protocol 2: DSP Crosslinking and Immunoprecipitation (IP)
This protocol describes the isolation of a crosslinked protein of interest (POI) and its binding partners.
-
Cell Lysis:
-
After quenching the crosslinking reaction (Protocol 4.1, Step 5), add ice-cold IP Lysis Buffer (e.g., a Triton X-100 or NP-40 based buffer containing protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-30 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the cleared supernatant to a new tube.
-
Add the specific primary antibody against your POI and incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP Lysis Buffer. For higher stringency, the salt concentration (e.g., NaCl) can be increased in the wash buffer.
-
-
Elution and Cleavage:
-
After the final wash, aspirate all remaining buffer.
-
To elute the protein complexes and cleave the crosslinks simultaneously, add 1X SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% 2-Mercaptoethanol).
-
Boil the sample at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.
-
Caption: Workflow for DSP crosslinking and immunoprecipitation.
Applications in Research and Drug Development
The unique properties of DSP make it a valuable tool in several advanced research areas:
-
Mapping Protein-Protein Interactions (PPIs): DSP is ideal for capturing both stable and transient or weak PPIs that might otherwise be lost during standard co-immunoprecipitation procedures.
-
Structural Proteomics: By crosslinking proteins and analyzing the resulting products by mass spectrometry, researchers can gain low-resolution structural information, identifying which residues are in close proximity in the native protein complex.
-
Drug Development and Antibody-Drug Conjugates (ADCs): The cleavable disulfide linker is a critical component in ADC design. The ADC remains stable in the bloodstream, but upon entering the reductive environment of a tumor cell, the disulfide bond is cleaved, releasing the cytotoxic drug payload precisely at the target site.
Important Considerations
-
Hydrolysis: The NHS esters of DSP are moisture-sensitive and will hydrolyze in aqueous solutions. Always prepare DSP stock solutions in anhydrous DMSO or DMF immediately before use and do not store them.
-
Concentration Optimization: The optimal DSP concentration varies between cell types and target complexes. A concentration that is too high can lead to large, insoluble aggregates, while a concentration that is too low will result in inefficient crosslinking.
-
Epitope Masking: Crosslinking modifies lysine residues, which can sometimes mask the epitope recognized by a specific antibody. If your POI is not detectable after crosslinking, consider using a different antibody or a tagged version of your protein.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of N-hydroxysuccinimide (NHS) esters, focusing on the homobifunctional, cleavable crosslinker Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. A thorough understanding of its reaction chemistry is paramount for the successful application of DSP in elucidating protein-protein interactions, stabilizing transient complexes, and developing novel therapeutics.
The Chemistry of Amine-Reactive Crosslinking with DSP
DSP is a powerful tool for covalently linking proteins and other biomolecules that are in close proximity.[1] Its utility stems from its two identical amine-reactive NHS ester groups located at either end of a 12.0 Å spacer arm.[2] This homobifunctional nature allows for the bridging of two primary amine-containing molecules.[1]
The core reaction mechanism involves the nucleophilic acyl substitution of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a polypeptide) with the activated carbonyl of the NHS ester.[] This reaction proceeds through a tetrahedral intermediate, culminating in the formation of a stable, effectively irreversible amide bond under physiological conditions and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]
A key feature of DSP is the disulfide bond within its spacer arm, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] This cleavable nature is a significant advantage, enabling the controlled dissociation of crosslinked complexes for downstream analysis.[1]
Optimizing the Reaction Environment: Key Parameters
The efficiency of the crosslinking reaction with DSP is critically dependent on several environmental factors. Careful control of these parameters is essential to maximize the yield of the desired crosslinked products while minimizing side reactions.
The Critical Role of pH
The pH of the reaction buffer is arguably the most crucial factor governing the success of NHS ester chemistry.[4] The reaction is strongly pH-dependent, balancing the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[5] The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[6][7]
At a lower pH, the primary amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and thus unreactive towards the NHS ester.[4][5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly.[5][8] This competing reaction, where the ester is cleaved by water, renders the DSP inactive for conjugation and reduces the overall yield of the desired crosslinked product.[][5] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the rate of aminolysis relative to hydrolysis.[4]
Buffer Selection
The choice of buffer is intrinsically linked to pH control and the avoidance of competing reactions. Amine-free buffers are essential for NHS ester reactions.[6] Commonly used buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[6][7] A 0.1 M sodium bicarbonate solution is a frequently recommended choice due to its buffering capacity in the optimal pH range.[4][7]
Temperature and Incubation Time
NHS-ester crosslinking reactions are typically performed for 30 minutes to 4 hours at room temperature or 4°C.[6] While the reaction rate is not highly temperature-sensitive, lower temperatures can be beneficial for labile proteins.[2] Reactions on ice may require longer incubation times, typically 2-3 hours.[2]
Solubility and Reagent Preparation
DSP is a non-sulfonated NHS ester and is therefore not readily soluble in aqueous buffers.[10] It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][10] It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester.[4] The DSP solution should be prepared immediately before use, as the NHS ester moiety is susceptible to hydrolysis.[9] To prevent condensation of moisture, which can hydrolyze the reagent, the vial of DSP should be allowed to equilibrate to room temperature before opening.[2]
Competing Reactions and Quenching
The primary competing reaction in NHS ester chemistry is hydrolysis.[] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[11] The half-life of an NHS ester can be several hours at pH 7 and 0°C, but this decreases to mere minutes at pH 8.6 and 4°C.[11] This underscores the importance of working within the optimal pH range and with appropriate reaction times to favor aminolysis over hydrolysis.
At the end of the desired incubation period, it is often necessary to quench the reaction to stop further crosslinking and to consume any unreacted DSP. This is typically achieved by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-200 mM.[2][12] The quenching reaction is usually allowed to proceed for 10-15 minutes at room temperature.[2]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the primary amine reactivity of NHS esters.
| Parameter | Optimal Range/Value | Notes |
| pH | 7.2 - 8.5[6][7] | A pH of 8.3-8.5 is often considered optimal to balance amine reactivity and NHS ester hydrolysis.[4] |
| Temperature | 4°C - Room Temperature[6] | Lower temperatures may require longer incubation times.[2] |
| DSP Concentration | 0.25 - 5 mM[9][10] | The final concentration depends on the protein concentration and desired molar excess. |
| Molar Excess (DSP:Protein) | 10-fold to 50-fold[9][10] | A higher molar excess is recommended for lower protein concentrations.[9][10] |
| Incubation Time | 30 minutes - 4 hours[6] | Can be extended for reactions on ice.[2] |
| Quenching Agent | Tris or Glycine[6][7] | Typically used at a final concentration of 20-200 mM.[2][12] |
Table 1: Recommended Reaction Conditions for DSP Crosslinking
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[11] |
| 8.6 | 4°C | 10 minutes[11] |
Table 2: Influence of pH and Temperature on NHS Ester Hydrolysis
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for in-solution and intracellular protein crosslinking using DSP.
General Protocol for In-Solution Protein Crosslinking
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl, pH 7.2-8.5, or 0.1 M sodium bicarbonate, pH 8.3.[4][6]
-
Protein Sample Preparation: Dissolve or dialyze the protein sample into the reaction buffer. The protein concentration should ideally be greater than 5 mg/mL.[10]
-
DSP Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSP in dry DMSO or DMF.[9][10]
-
Crosslinking Reaction: Add the DSP stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess (10- to 50-fold).[9][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[9]
-
Downstream Processing: Remove excess crosslinker and byproducts by dialysis or gel filtration.[2]
Protocol for Intracellular Crosslinking
-
Cell Preparation: Wash cultured cells twice with an amine-free buffer such as ice-cold PBS (phosphate-buffered saline) to remove any amine-containing media.[2][13]
-
Crosslinking: Prepare a fresh solution of DSP in PBS from a DMSO stock to a final concentration of approximately 1-2 mM. Add this solution to the cells.[2][10]
-
Incubation: Incubate the cells for 30-45 minutes at room temperature or for 2-3 hours on ice.[2][12]
-
Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 20-200 mM and incubate for 10-15 minutes at room temperature.[2][12]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[14]
-
Analysis: The crosslinked protein complexes can then be analyzed by immunoprecipitation followed by SDS-PAGE and Western blotting or mass spectrometry.[13][15]
Mandatory Visualizations
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. proteochem.com [proteochem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. store.sangon.com [store.sangon.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]
applications of DSP in protein structure determination
An In-depth Technical Guide to the Applications of Digital Signal Processing in Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of proteins is a cornerstone of modern biology and drug discovery. Understanding the intricate folds and complexes of these macromolecules allows for insights into their function, mechanisms of disease, and the rational design of novel therapeutics. The primary methods for elucidating protein structures at atomic or near-atomic resolution are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (cryo-EM). While these techniques are powerful, they all produce raw data that is inherently noisy and requires extensive processing to yield a final, interpretable structure. Digital Signal Processing (DSP) provides the mathematical framework and computational algorithms essential for transforming this raw experimental data into high-resolution structural models. This guide explores the core applications of DSP in each of these structural biology techniques, detailing the experimental protocols and the impact of these methods on data quality.
Digital Signal Processing in X-ray Crystallography
X-ray crystallography has been the most prolific method for determining protein structures. The technique relies on the diffraction of X-rays by a crystalline form of the protein. The resulting diffraction pattern is a collection of spots of varying intensities, which contains information about the arrangement of atoms within the crystal. DSP is fundamental in converting these diffraction images into a three-dimensional electron density map. The core of this conversion lies in the application of the Fourier transform, as the diffraction pattern is essentially the Fourier transform of the crystal's electron density.
Experimental Protocol: X-ray Diffraction Data Processing
-
Crystal Preparation and Mounting: A purified protein sample is crystallized. A suitable crystal is then mounted and flash-frozen in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The crystal is placed in an X-ray beam, typically at a synchrotron source. The crystal is rotated, and a series of diffraction images are collected on a detector.[1]
-
Data Processing:
-
Spot Finding (Indexing): The initial step is to identify the positions of the diffraction spots on the images.[2] This process also determines the unit cell dimensions and the crystal lattice orientation.[3]
-
Integration: The intensity of each diffraction spot is measured. This involves defining the spot boundaries and subtracting the background noise.[2]
-
Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-related reflections are merged to create a final dataset of unique reflections with their corresponding intensities.[3]
-
-
Structure Solution (Phasing): The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[4] Methods like Molecular Replacement (using a known similar structure) or experimental phasing techniques are used to estimate the initial phases.
-
Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined iteratively to improve its fit to the experimental data.
DSP Applications in X-ray Crystallography
The data processing pipeline in X-ray crystallography is computationally intensive and relies heavily on DSP algorithms.
-
Spot Finding: Algorithms search for local maxima in the diffraction images that are significantly above the background noise.[5] This can be viewed as a peak detection problem in a 2D signal (the image).
-
Fourier Transform: The relationship between the diffraction pattern and the electron density is governed by the Fourier transform. The electron density map is calculated by performing an inverse Fourier transform on the structure factors (which combine the measured amplitudes and the calculated phases).[4]
-
Filtering: Digital filters can be used to reduce background noise on the diffraction images, which can improve the accuracy of spot integration.
Workflow for X-ray Crystallography Data Processing
Digital Signal Processing in NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, which is closer to their native physiological state. The raw data from an NMR experiment is a time-domain signal called the Free Induction Decay (FID), which is a superposition of decaying sinusoidal signals from all the magnetically active nuclei in the protein. DSP, particularly the Fourier Transform, is essential to convert the FID into a frequency-domain spectrum, where each peak corresponds to a specific nucleus in the protein.[6]
Experimental Protocol: Protein NMR
-
Sample Preparation: A concentrated and pure sample of the protein is required. Often, the protein is isotopically labeled with ¹⁵N and/or ¹³C to simplify and aid in the analysis of the complex spectra of larger proteins.[7]
-
Data Acquisition: The protein sample is placed in a strong magnetic field. A series of radiofrequency pulses are applied to excite the nuclei. The resulting FID signal is recorded by the spectrometer.[6] For multidimensional NMR, a series of FIDs are collected with varying evolution periods.[6]
-
Data Processing:
-
Apodization (Windowing): The FID is multiplied by a window function to improve the signal-to-noise ratio or the resolution of the final spectrum.[8]
-
Zero Filling: The FID is padded with zeros to increase the digital resolution of the spectrum.
-
Fourier Transform: The FID is converted from the time domain to the frequency domain using the Fast Fourier Transform (FFT) algorithm.
-
Phase Correction: The phases of the peaks in the spectrum are adjusted to be purely absorptive.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
-
Resonance Assignment: Each peak in the spectrum is assigned to a specific atom in the protein sequence.[9]
-
Structure Calculation: Structural restraints, such as distances between atoms derived from Nuclear Overhauser Effect (NOE) experiments, are used to calculate a family of structures consistent with the experimental data.[10]
DSP Applications in NMR Spectroscopy
-
Digital Filtering: Modern spectrometers use digital filters to remove noise outside the spectral width of interest, which significantly improves the signal-to-noise ratio.[11] Finite Impulse Response (FIR) filters are commonly used.[12]
-
Fourier Transform: The Fast Fourier Transform (FFT) is the cornerstone of NMR data processing, converting the time-domain FID into an interpretable frequency-domain spectrum.[6]
-
Window Functions: Applying window functions, such as exponential or Gaussian functions, to the FID is a form of digital filtering in the time domain.[8] This can be used to either enhance the signal-to-noise ratio at the expense of resolution (line broadening) or improve resolution at the expense of sensitivity.[8]
-
Linear Prediction: For truncated FIDs, linear prediction algorithms can be used to extrapolate the decaying signal, which can improve resolution and reduce artifacts in the spectrum.
Quantitative Impact of DSP on NMR Data
| DSP Technique | Effect | Quantitative Impact (Example) |
| Digital Filtering | Improved Signal-to-Noise Ratio (SNR) | Suppression of folded-in noise can lead to a significant improvement in SNR compared to spectra acquired without digital filters.[11] |
| Apodization | Trade-off between SNR and Resolution | An exponential window function can improve SNR by down-weighting the noisy tail of the FID, but this also broadens the spectral lines, reducing resolution.[8] |
| Zero Filling | Increased Digital Resolution | Padding the FID with an equal number of zeros before Fourier transformation doubles the number of points in the spectrum, improving the definition of the peak shapes. |
| Non-uniform sampling (NUS) | Reduced measurement time | NUS can significantly reduce the required experimental time for multidimensional NMR, making it feasible to obtain high-resolution data for larger proteins.[13] |
Workflow for NMR Data Processing
Digital Signal Processing in Cryo-Electron Microscopy
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, membrane proteins, and other challenging biological assemblies that are difficult to crystallize. In single-particle cryo-EM, thousands of 2D projection images of individual protein particles frozen in random orientations are collected. DSP is crucial for the entire image processing pipeline, from correcting for image distortions to reconstructing a 3D model from the 2D projections.
Experimental Protocol: Single-Particle Cryo-EM
-
Sample Preparation and Vitrification: A small amount of the purified protein solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This vitrification process freezes the water so rapidly that it forms an amorphous, glass-like solid, preserving the protein particles in their native state.[14]
-
Data Collection: The vitrified grid is loaded into a transmission electron microscope. The microscope is automated to collect thousands of low-dose images (micrographs) of the protein particles. These are often recorded as "movies" to allow for the correction of beam-induced motion.[14]
-
Data Pre-processing:
-
Motion Correction: The frames of each movie are aligned to correct for sample movement caused by the electron beam, producing a single, sharper image.[15]
-
Contrast Transfer Function (CTF) Estimation and Correction: The images are corrected for the effects of the microscope's optics, which distort the image in a resolution-dependent manner.[16]
-
-
Particle Picking: Individual protein particles are identified and selected from the corrected micrographs.[17]
-
2D Classification: The selected particles are grouped into classes based on their different views, which helps to remove noise and non-protein "junk" particles.
-
3D Reconstruction and Refinement: An initial 3D model is generated, and the 2D class averages are used to refine this model to high resolution.[16]
DSP Applications in Cryo-EM
-
Motion Correction: Algorithms track the movement of particles between movie frames and align them. The MotionCor2 algorithm, for example, divides the image into patches and calculates the shifts for each patch, allowing for the correction of non-uniform motion across the image.[18]
-
CTF Correction: This is essentially a deconvolution problem. The CTF is estimated from the power spectrum of the image, and a filter (like a Wiener filter) is applied in Fourier space to correct for its effects.[19]
-
Image Denoising: The extremely low signal-to-noise ratio of cryo-EM images is a major challenge.[20] Various filtering techniques, including Gaussian low-pass filters and more advanced methods based on deep learning (e.g., Noise-Transfer2Clean), are used to reduce noise and enhance the visibility of the particles.[19][20]
-
3D Reconstruction: The reconstruction process is based on the Fourier projection-slice theorem, which states that the 2D Fourier transform of a projection image is a central slice through the 3D Fourier transform of the object.[21] By combining many such slices from different orientations, the full 3D Fourier volume can be built up, and an inverse Fourier transform then yields the 3D structure.[22]
-
Wavelet Transforms: Wavelet analysis has been applied to protein trajectories from molecular dynamics simulations to study protein motion, demonstrating its potential for analyzing conformational changes.[23][24] It has also been used in the analysis of protein sequences by converting them into numerical signals.[25]
Quantitative Impact of DSP on Cryo-EM Data
| DSP Technique | Effect | Quantitative Impact (Example) |
| Motion Correction | Improved Resolution | Correcting for beam-induced motion is a key factor that has enabled near-atomic resolution structures.[15] |
| CTF Correction | Restoration of High-Resolution Information | Without CTF correction, high-resolution details are lost. Proper correction is essential for achieving resolutions better than ~10 Å. |
| Image Denoising | Improved Particle Picking and Alignment | Denoising methods like Noise-Transfer2Clean can significantly improve the signal-to-noise ratio, leading to more accurate particle picking and better 2D class averages.[20] |
| Bayesian Polishing | Improved Resolution | This algorithm, implemented in the RELION software package, further refines the motion correction for individual particles and accounts for radiation damage, often leading to a significant improvement in the final resolution of the 3D map. |
Workflow for Cryo-EM Data Processing
Conclusion and Future Outlook
Digital Signal Processing is an indispensable component of modern structural biology. From the foundational role of the Fourier transform in X-ray crystallography and NMR to the sophisticated image restoration and reconstruction algorithms in cryo-EM, DSP techniques are what make it possible to convert raw, noisy experimental data into the detailed three-dimensional structures that drive our understanding of biological processes.
The future of DSP in protein structure determination is increasingly intertwined with advances in machine learning and artificial intelligence. Deep learning-based methods are already showing remarkable success in tasks such as particle picking in cryo-EM and are being developed for more complex challenges like noise reduction and even de novo structure prediction. As experimental techniques continue to generate larger and more complex datasets, the development of novel and efficient DSP algorithms will remain a critical area of research, pushing the boundaries of what is structurally knowable and accelerating the pace of discovery in science and medicine.
References
- 1. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 2. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cci.lbl.gov [cci.lbl.gov]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ir.library.louisville.edu [ir.library.louisville.edu]
- 8. Structure-oriented methods for protein NMR data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmclore.org [gmclore.org]
- 10. University of Ottawa NMR Facility Blog: Digital Filtering, Nyquist Fold-Backs and Signal-to-Noise Ratio [u-of-o-nmr-facility.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of NMR Spectral Resolution on Protein Structure Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inext-discovery.eu [inext-discovery.eu]
- 14. Beam-induced motion correction for sub-megadalton cryo-EM particles | eLife [elifesciences.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. MotionCor2 - anisotropic correction of beam-induced motion for improved cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
- 20. spr.math.princeton.edu [spr.math.princeton.edu]
- 21. researchgate.net [researchgate.net]
- 22. Wavelet Analysis of Protein Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wavelet Analysis of Protein Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Analysis of protein secondary structure via the discrete wavelet trans" by Timothy E. Vanderleest [via.library.depaul.edu]
- 25. A Bayesian approach to beam-induced motion correction in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]
DSP: A Homobifunctional Crosslinking Agent for Elucidating Protein Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely utilized homobifunctional crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly those that are weak or transient in nature. This guide provides a comprehensive overview of DSP, including its chemical properties, mechanism of action, detailed experimental protocols, and applications in various research and drug development contexts.
Core Principles of DSP Crosslinking
DSP is a cell-permeable molecule that contains two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The two NHS esters are located at either end of a spacer arm, allowing for the covalent linkage of proteins that are in close proximity. A key feature of DSP is the presence of a disulfide bond within its spacer arm. This bond can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, rendering the crosslinking reversible. This reversibility is crucial for downstream applications such as mass spectrometry, as it allows for the identification of the individual crosslinked proteins.
Physicochemical and Reaction Properties of DSP
A thorough understanding of the physicochemical properties of DSP is essential for its effective use in experimental settings. The following table summarizes the key quantitative data for DSP.
| Property | Value | Source(s) |
| Molecular Weight | 404.42 g/mol | |
| Spacer Arm Length | 12.0 Å | |
| Chemical Formula | C14H16N2O8S2 | |
| CAS Number | 57757-57-0 | |
| Physical State | White Solid / Solid Powder | |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | |
| Optimal Reaction pH | 7.0 - 9.0 | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Functional Groups | Primary amines (-NH2) | |
| Cleavability | Cleavable by reducing agents (e.g., DTT, 2-mercaptoethanol) |
Visualizing the DSP Crosslinking Process
The following diagrams illustrate the chemical structure of DSP, its reaction mechanism with proteins, and a typical experimental workflow.
Detailed Experimental Protocols
The successful application of DSP relies on meticulous adherence to optimized protocols. Below are detailed methodologies for both in-solution and intracellular crosslinking.
In-Solution Protein Crosslinking
This protocol is suitable for purified proteins in a buffered solution.
Materials:
-
DSP crosslinker
-
Dry, amine-free solvent (DMSO or DMF)
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare DSP Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of DSP in dry DMSO or DMF. For example, dissolve 10 mg of DSP in 495 µL of solvent to make a 50 mM solution. It is crucial to allow
Methodological & Application
detailed protocol for in vivo DSP crosslinking in cultured cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker.[1][2] It is a valuable tool for capturing transient and weak protein-protein interactions within a living cell.[3] DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein), forming stable amide bonds.[4] The 12.0 Å spacer arm of DSP contains a disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, allowing for the dissociation of crosslinked complexes for downstream analysis.[4][5] This application note provides a detailed protocol for performing in vivo DSP crosslinking in cultured mammalian cells, followed by cell lysis and preparation for downstream applications like immunoprecipitation and mass spectrometry.
Signaling Pathway and Mechanism of Action
DSP facilitates the covalent linkage of proteins that are in close proximity within the cell. The NHS esters at both ends of the DSP molecule react with primary amine groups on interacting proteins, forming a stable covalent bridge. This "freezes" the protein-protein interaction, allowing for subsequent isolation and identification of the interacting partners. The disulfide bond in the spacer arm is the key to the reversibility of the crosslinking, which is crucial for analyzing the individual components of the crosslinked complex.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and protein complexes of interest.
Materials
-
Cells: Cultured mammalian cells grown to 80-90% confluency.[6]
-
DSP (Dithiobis(succinimidyl propionate)): Store at -20°C, protected from moisture.[7]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free for washing.
-
Crosslinking Buffer: PBS or other amine-free buffers (e.g., HEPES) with a pH of 7.0-9.0.[7][8]
-
Quenching Buffer: Tris-HCl, pH 7.4.
-
Lysis Buffer: RIPA buffer or NP-40 buffer containing protease and phosphatase inhibitors.[9]
-
Reducing Agent: DTT or β-mercaptoethanol for cleaving crosslinks.
Protocol
-
Cell Preparation:
-
DSP Crosslinking Solution Preparation:
-
Allow the vial of DSP to equilibrate to room temperature before opening to prevent condensation.[7]
-
Immediately before use, prepare a stock solution of DSP in anhydrous DMSO or DMF. A common stock concentration is 100 mM (40 mg of DSP in 1 mL of DMSO).[5]
-
Dilute the DSP stock solution into pre-warmed (37°C) crosslinking buffer to the desired final concentration. Add the DSP/DMSO stock drop-wise while mixing to ensure it dissolves completely.[5] The final concentration of DSP may need to be optimized, with ranges from 0.1 mM to 2 mM being commonly used.[3][7][10]
-
-
In Vivo Crosslinking:
-
Quenching the Reaction:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[5][9]
-
Incubate on ice for 10-30 minutes with occasional agitation to ensure complete lysis.[3][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant, which contains the crosslinked protein complexes. The cell pellet can be stored at -80°C after quenching if the protocol needs to be paused.[12]
-
-
Downstream Processing:
-
The cleared lysate is now ready for downstream applications such as immunoprecipitation.
-
To cleave the crosslinks for analysis by SDS-PAGE and Western blotting, add a reducing agent like DTT (final concentration of 10-50 mM) and incubate at 37°C for 30 minutes, or add β-mercaptoethanol to the SDS-PAGE sample buffer and heat at 100°C for 5 minutes.[13]
-
Data Presentation
The optimal conditions for DSP crosslinking can vary depending on the specific protein-protein interactions being studied. It is recommended to perform a titration of DSP concentration and incubation time to determine the optimal conditions for your experiment.
| Parameter | Recommended Range | Source |
| DSP Stock Solution | 10-100 mM in anhydrous DMSO or DMF | [5][7][8] |
| Final DSP Concentration | 0.1 - 2 mM | [3][7][10] |
| Incubation Temperature | 4°C, Room Temperature, or 37°C | [6][7][10] |
| Incubation Time | 30-45 minutes (RT or 37°C), 2-3 hours (4°C) | [6][7][10] |
| Quenching Reagent | Tris-HCl | [5][7][8] |
| Quenching Concentration | 20 - 200 mM | [5][7] |
| Quenching Time | 10 - 15 minutes | [5][7] |
Experimental Workflow
References
- 1. Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography [jove.com]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 10. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. store.sangon.com [store.sangon.com]
Application Notes and Protocols for DSP Crosslinking Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Dithiobis(succinimidyl propionate) (DSP), a reversible crosslinker, to stabilize protein-protein interactions (PPIs) for co-immunoprecipitation (Co-IP). This technique is particularly valuable for capturing weak or transient interactions that may be lost during standard Co-IP procedures.[1][2][3][4][5]
Introduction
Co-immunoprecipitation is a powerful technique to study PPIs. However, its efficacy is often limited by the stability of the protein complexes. Weak or transient interactions can dissociate during cell lysis or the immunoprecipitation process, leading to false-negative results.[2][3][4][5] Chemical crosslinking with reagents like DSP can overcome this limitation by covalently linking interacting proteins in vivo.[2][3]
DSP, also known as Lomant's Reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker.[6][7][8] Its N-hydroxysuccinimide (NHS) esters react with primary amines (like those in lysine (B10760008) residues) to form stable amide bonds, effectively "freezing" protein complexes as they exist within the cell.[6] The 12 Å spacer arm of DSP contains a disulfide bond that can be easily cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-ME), allowing for the separation of the crosslinked proteins for downstream analysis.[2][6] This protocol details a step-by-step method for performing DSP crosslinking followed by Co-IP.
Experimental Protocols
This protocol is optimized for cultured mammalian cells but can be adapted for other sample types.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Dithiobis(succinimidyl propionate) (DSP) | Pierce | 22585 |
| Dimethyl sulfoxide (B87167) (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| NP-40 (Igepal CA-630) | Sigma-Aldrich | I8896 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906845001 |
| Glycine or Tris | Sigma-Aldrich | G8898 or T5941 |
| Protein A/G Agarose (B213101) Beads | Santa Cruz | sc-2003 |
| Primary Antibody (specific to protein of interest) | Varies | Varies |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| 2-Mercaptoethanol (β-ME) | Sigma-Aldrich | M3148 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
Buffer and Solution Preparation
| Buffer/Solution | Composition |
| DSP Stock Solution (100 mM) | 20.2 mg DSP in 500 µL anhydrous DMSO. Prepare fresh. |
| Crosslinking Buffer (PBS) | Standard 1X PBS, pH 7.4. |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5 or 1 M Glycine in PBS. |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40. |
| Elution Buffer (Non-reducing) | 1X Laemmli Sample Buffer without reducing agent. |
| Elution Buffer (Reducing) | 1X Laemmli Sample Buffer with 100 mM DTT or 5% β-ME. |
Step-by-Step Protocol
1. Cell Culture and Harvest
-
Culture cells to 75-90% confluency. Using cells at a lower confluency can improve the accessibility of the crosslinker to all cells.[9]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
2. DSP Crosslinking
-
Prepare the DSP working solution by diluting the 100 mM DSP stock solution in pre-warmed (37°C) PBS to a final concentration of 0.1-2 mM. The optimal concentration should be determined empirically for each system.[1][2] A concentration of 0.1 mM DSP has been shown to be effective.[1][2]
-
Add the DSP working solution to the cells.
-
Incubate at room temperature for 30 minutes with gentle agitation. Alternatively, incubation can be performed at 4°C for 2 hours.[2][10]
3. Quenching the Crosslinking Reaction
-
Aspirate the DSP solution and wash the cells once with PBS.
-
Add quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the cells and incubate for 15 minutes at room temperature with gentle agitation to stop the crosslinking reaction.[10]
4. Cell Lysis
-
Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample for immunoprecipitation.
5. Immunoprecipitation
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Add the primary antibody specific to the protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
6. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.
7. Elution and Cleavage of Crosslinker
-
After the final wash, remove all supernatant.
-
To elute the immunoprecipitated proteins, add 1X reducing Laemmli sample buffer (containing DTT or β-ME) directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and cleave the disulfide bond in the DSP crosslinker.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Analysis
-
The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or mass spectrometry.
Optimization Parameters
| Parameter | Recommended Range | Notes |
| DSP Concentration | 0.1 - 2 mM | Higher concentrations can lead to the formation of large, insoluble protein complexes.[1][2] Start with 0.5 mM and optimize. |
| Incubation Time | 30 min - 2 hours | Longer incubation times can increase crosslinking efficiency but also non-specific interactions. |
| Incubation Temperature | 4°C or Room Temperature | Room temperature incubation is faster, while 4°C may reduce non-specific crosslinking.[2][10] |
| Quenching Agent | 20-50 mM Tris or Glycine | Ensure the quenching agent is in excess to stop the reaction effectively. |
Visualizations
DSP Crosslinking Mechanism
Caption: Mechanism of DSP crosslinking proteins with primary amines.
Experimental Workflow
Caption: Step-by-step workflow for DSP crosslinking Co-IP.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. nbinno.com [nbinno.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Dithiobis(succinimidyl propionate) (DSP) Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 9. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical crosslinkers enhance detection of receptor interactomes [frontiersin.org]
Capturing Protein Interactions: Application Notes and Protocols for DSP Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Dithiobis(succinimidyl propionate) (DSP), a membrane-permeable, amine-reactive, and reversible crosslinker, to effectively capture and analyze protein complexes. DSP is an invaluable tool for stabilizing transient and weak protein-protein interactions (PPIs) within their native cellular environment, making it a cornerstone technique in drug discovery and cellular biology research.[1][2][3][4][5][6]
Introduction to DSP Crosslinking
DSP, also known as Lomant's Reagent, is a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm.[7][8] These NHS esters react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[2][9] The central disulfide bond in the DSP molecule allows for the cleavage of the crosslink using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, enabling the separation and identification of the interacting proteins after capture.[2][5][10][11] This reversibility is a key advantage for downstream analysis techniques such as SDS-PAGE and mass spectrometry.
The cell-permeable nature of DSP allows for in vivo crosslinking, capturing protein complexes as they exist within the cell.[1][2][5] This method is particularly useful for studying dynamic signaling pathways and identifying novel drug targets by preserving otherwise undetectable protein interactions.[3]
Optimizing DSP Crosslinker Concentration
The optimal concentration of DSP is critical for successful protein complex capture. Insufficient crosslinking will fail to stabilize interactions, while excessive crosslinking can lead to the formation of large, insoluble aggregates and non-specific capture of bystander proteins.[2][5][10][11] Therefore, empirical determination of the ideal DSP concentration for your specific system is highly recommended.
A typical starting point for optimization is to perform a concentration titration. The following table summarizes common DSP concentration ranges and their potential outcomes, based on published literature.
| DSP Concentration | Expected Outcome | Considerations |
| 0.1 mM | Minimal crosslinking, suitable for very abundant or strong interactions. | May not be sufficient for weak or transient interactions.[2][5][10] |
| 0.25 - 0.5 mM | Often a good starting range for balancing specific capture and minimizing non-specific interactions.[8][12] | A study on the E-cadherin-p120 interaction chose 0.5 mM DSP to limit non-specific capture, even though 1.0 mM was more effective.[8] |
| 1.0 - 2.0 mM | Increased crosslinking efficiency, potentially capturing weaker or more transient interactions.[3][7][12] | Higher risk of forming large, high-molecular-weight complexes that may not enter the gel.[2][5][10] A final concentration of ~2 mM is suggested for intracellular crosslinking in one protocol.[7] |
| > 2.0 - 5.0 mM | High degree of crosslinking. | Generally reserved for specific applications where extensive crosslinking is required.[7][12] The maximum aqueous solubility of DSP is around 2 mM.[13] |
Key Optimization Factors:
-
Cell Type and Density: Optimal cell confluency for crosslinking is between 75% and 90%.[1] High cell densities can hinder the accessibility of the crosslinker to all cells.[1]
-
Protein Abundance: Lower abundance proteins may require higher crosslinker concentrations or a larger molar excess of crosslinker to protein.
-
Complex Stability: Weak or transient interactions often necessitate higher DSP concentrations and shorter incubation times to capture the interaction before it dissociates.[2][4]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the NHS esters and should be avoided during the crosslinking step.[12]
Experimental Workflow for DSP Crosslinking
The following diagram illustrates a typical workflow for capturing protein complexes using DSP, from cell preparation to analysis.
Detailed Protocols
Here are detailed protocols for preparing solutions and performing DSP crosslinking on cultured cells.
Protocol 1: Preparation of Stock Solutions
| Reagent | Preparation | Storage |
| DSP Stock Solution (100 mM) | Dissolve 40 mg of DSP in 1 mL of anhydrous DMSO.[1] Prepare fresh immediately before use as DSP is moisture-sensitive.[7] | Not recommended for storage. |
| Crosslinking Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines.[12] | Room Temperature |
| Quenching Buffer (1 M Tris-HCl, pH 7.5) | Dissolve 121.1 g of Tris base in 800 mL of deionized water. Adjust pH to 7.5 with HCl. Bring the final volume to 1 L. | Room Temperature |
Protocol 2: Intracellular Crosslinking of Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell line and protein of interest.
-
Cell Preparation:
-
Crosslinking Reaction:
-
Prepare the working DSP crosslinking solution immediately before use by diluting the 100 mM DSP stock solution in pre-warmed (37°C) PBS to the desired final concentration (e.g., for a 1 mM final concentration, add 10 µL of 100 mM DSP stock to 1 mL of PBS).[1][2] Add the DSP stock drop-wise while mixing to prevent precipitation.[1]
-
Add the DSP crosslinking solution to the cells, ensuring the cell monolayer is completely covered (e.g., 5 mL for a 10 cm dish).[2]
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[7][12] Incubation at 37°C for 30 minutes has also been reported.[2][10] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation.
-
Signaling Pathway Example: Capturing a Kinase-Substrate Interaction
DSP crosslinking is ideal for stabilizing transient interactions, such as those between a kinase and its substrate, which are often difficult to detect with standard co-immunoprecipitation.
In the hypothetical pathway above, the interaction between "Kinase A" and "Substrate Protein B" is transient. By applying DSP at the appropriate time after pathway activation, this fleeting interaction can be covalently stabilized, allowing for the successful immunoprecipitation of Kinase A and the subsequent identification of Substrate Protein B as an interacting partner.
Conclusion
The use of DSP crosslinking is a powerful strategy to stabilize and identify protein-protein interactions, particularly those that are weak or transient.[2][4] Careful optimization of the DSP concentration is paramount to achieving a high signal-to-noise ratio, leading to the confident identification of physiologically relevant protein complexes. The protocols and guidelines presented here provide a solid foundation for researchers to apply this technique to their specific biological questions, ultimately advancing our understanding of cellular networks and aiding in the development of novel therapeutics.
References
- 1. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 3. fgsc.net [fgsc.net]
- 4. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. proteochem.com [proteochem.com]
- 8. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes | PLOS One [journals.plos.org]
- 9. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
Quenching Unreacted DSP Crosslinker: A Detailed Guide to Using Tris and Glycine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a widely used homobifunctional, amine-reactive, and thiol-cleavable crosslinker. It is instrumental in studying protein-protein interactions, stabilizing protein complexes, and conjugating biomolecules. Following a crosslinking reaction, it is crucial to quench any unreacted DSP to prevent non-specific crosslinking and ensure the stability of the desired conjugates. This document provides detailed protocols and application notes for quenching unreacted DSP using two common primary amine-containing reagents: Tris(hydroxymethyl)aminomethane (Tris) and glycine (B1666218).
The quenching process relies on the reaction of the primary amine in Tris or glycine with the N-hydroxysuccinimide (NHS) esters of DSP. This reaction proceeds via nucleophilic attack, leading to the formation of a stable amide bond and effectively inactivating the crosslinker.
Quenching Reagents: Tris vs. Glycine
Both Tris and glycine are effective quenching agents for DSP due to the presence of a primary amine that readily reacts with the NHS esters of the crosslinker.
-
Tris: A common component in biological buffers, Tris is widely used for quenching NHS ester reactions. It is available in various pH formulations, with Tris-HCl at a pH of 7.4 to 8.0 being optimal for quenching.
-
Glycine: As the simplest amino acid, glycine also possesses a primary amine that can efficiently quench unreacted DSP.
Experimental Protocols
The following protocols provide a general framework for quenching unreacted DSP. Optimal conditions, such as the final concentration of the quenching agent and incubation time, may require empirical determination for specific applications.
General DSP Crosslinking Protocol
Prior to quenching, the crosslinking reaction is performed. The following is a generalized protocol for DSP crosslinking of proteins in solution.
Materials:
-
DSP (Lomant's Reagent)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Immediately before use, prepare a stock solution of DSP in anhydrous DMSO or DMF. For example, dissolve 10 mg of DSP in 495 µL of DMSO to create a 50 mM stock solution.
-
Add the DSP stock solution to the protein sample to achieve the desired final crosslinker concentration (typically in the range of 0.25-5 mM). A 20-fold molar excess of DSP to protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours on ice.
-
Proceed immediately to the quenching protocol.
Protocol for Quenching with Tris
Materials:
-
1 M Tris-HCl, pH 7.5-8.0
Procedure:
-
Add the 1 M Tris-HCl stock solution to the crosslinking reaction mixture to achieve a final concentration between 20-50 mM. Some protocols suggest a wider range of 25-200 mM.
-
Incubate the quenching reaction for 15 minutes at room temperature with gentle mixing.
-
The quenched reaction mixture is now ready for downstream applications, such as purification by dialysis or gel filtration to remove excess crosslinker and quenching reagent.
Protocol for Quenching with Glycine
While specific protocols for quenching DSP with glycine are less commonly detailed than for Tris, the principle remains the same. The following protocol is based on general recommendations for quenching NHS esters.
Materials:
-
1 M Glycine solution
Procedure:
-
Add the 1 M glycine stock solution to the crosslinking reaction mixture to achieve a final concentration typically in the range of 20-100 mM.
-
Incubate the quenching reaction for 15 minutes at room temperature with gentle mixing.
-
The quenched reaction mixture can then be processed for downstream analysis.
Data Presentation
The following table summarizes the recommended parameters for quenching unreacted DSP with Tris and glycine based on available protocols.
| Parameter | Tris | Glycine | Reference |
| Stock Solution | 1 M Tris-HCl, pH 7.5-8.0 | 1 M Glycine | , |
| Final Concentration | 20-200 mM | 20-100 mM (recommended) | |
| Incubation Time | 15 minutes | 15 minutes (recommended) | |
| Incubation Temperature | Room Temperature | Room Temperature |
Mandatory Visualizations
Chemical Reaction Pathway
The following diagram illustrates the reaction of a primary amine (from Tris or glycine) with an NHS ester of DSP, resulting in the quenching of the crosslinker.
Caption: Quenching reaction of DSP with a primary amine from Tris or glycine.
Experimental Workflow
The following diagram outlines the general experimental workflow from crosslinking to quenching.
Optimizing DSP Crosslinking Reactions: A Guide to Time and Temperature
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile, membrane-permeable, and thiol-cleavable crosslinker widely used in biological research to study protein-protein interactions.[1][2][3][4] It functions by reacting with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[5] The 12.0 Å spacer arm of DSP bridges interacting proteins, effectively "freezing" transient or weak interactions for subsequent analysis.[4][6] A key feature of DSP is the disulfide bond within its spacer arm, which allows for the cleavage of the crosslink using reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, enabling the separation and identification of the crosslinked proteins.[1][3] This application note provides a detailed guide to optimizing DSP crosslinking reaction time and temperature to achieve efficient and reliable results.
Data Presentation: Optimizing Reaction Parameters
Successful crosslinking with DSP is dependent on several factors, with reaction time and temperature being critical variables that require careful optimization for each specific application. The following table summarizes recommended starting points and ranges for these parameters based on established protocols.
| Parameter | In-Solution Crosslinking | Intracellular Crosslinking |
| Temperature | Room Temperature (20-25°C) or on ice (4°C) | 37°C, Room Temperature, or on ice (4°C) |
| Reaction Time | 30 - 45 minutes at Room Temperature; 2 - 3 hours on ice[6][7] | 30 minutes at 37°C or Room Temperature; 2 hours on ice[1][2][3] |
| DSP Concentration | 0.25 - 5 mM (typically a 10- to 50-fold molar excess over the protein)[1][2] | 0.1 - 2 mM[1][3][7] |
| Quenching Time | 10 - 15 minutes at Room Temperature[6][7] | 15 minutes at Room Temperature or on ice[1][3][4] |
Experimental Protocols
The following are detailed protocols for in-solution and intracellular DSP crosslinking. It is crucial to note that these are starting points, and optimization is often necessary.
Protocol 1: In-Solution Crosslinking of Purified Proteins
This protocol is suitable for studying interactions between purified proteins in a controlled environment.
Materials:
-
DSP (Lomant's Reagent)
-
Dry, amine-free solvent (e.g., DMSO or DMF)[6]
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate, or borate (B1201080) buffers, pH 7-9)[1][2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]
-
Method for removing unreacted crosslinker (e.g., dialysis, gel filtration)[6]
Procedure:
-
Prepare DSP Stock Solution: Immediately before use, dissolve DSP in dry DMSO or DMF to a concentration of 10-25 mM.[1][2] DSP is moisture-sensitive, so ensure the vial equilibrates to room temperature before opening to prevent condensation.[1][6]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer, as primary amines will compete with the crosslinking reaction.[1][2] If necessary, dialyze the sample against a suitable buffer.
-
Initiate Crosslinking: Add the DSP stock solution to the protein sample to achieve the desired final concentration (typically between 0.25 and 5 mM). A 10-fold molar excess of DSP is recommended for protein concentrations >5 mg/mL, and a 20- to 50-fold molar excess for concentrations <5 mg/mL.[1][2][5]
-
Incubation: Incubate the reaction mixture.
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[1][2] Incubate for 15 minutes at room temperature.[1]
-
Remove Excess Crosslinker: Remove unreacted DSP using a suitable method like dialysis or gel filtration to prevent interference in downstream applications.[6]
Protocol 2: Intracellular Crosslinking
This protocol is designed to capture protein-protein interactions within living cells.
Materials:
-
Cultured cells
-
Amine-free buffer for washing (e.g., PBS)
-
DSP Stock Solution (as prepared in Protocol 1)
-
Quenching buffer (e.g., 20 mM Tris-HCl, pH 7.4 in PBS)[4]
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cultured cells twice with an amine-free buffer like PBS to remove any media containing primary amines.[1][7]
-
Prepare Crosslinking Solution: Dilute the DSP stock solution in pre-warmed (37°C) or ice-cold PBS to the desired final concentration (typically 0.1 - 2 mM).[3]
-
Initiate Crosslinking: Add the DSP crosslinking solution to the cells.
-
Incubation: Incubate the cells under the desired conditions.
-
Quench Reaction: Terminate the reaction by adding an ice-cold quenching solution and incubating for 15 minutes on ice.[4]
-
Cell Lysis: Wash the cells twice with cold PBS and then proceed with your standard cell lysis protocol.[4] The crosslinked protein complexes are now ready for downstream analysis such as immunoprecipitation and western blotting.
Mandatory Visualizations
DSP Crosslinking Workflow
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 6. proteochem.com [proteochem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing DSP Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile chemical crosslinker used extensively in molecular biology and proteomics.[1] It is a homobifunctional, amine-reactive, and thiol-cleavable reagent.[1] Its N-hydroxysuccinimide (NHS) esters at both ends of a 12 Å spacer arm react efficiently with primary amines (e.g., lysine (B10760008) residues in proteins) at a pH range of 7-9 to form stable amide bonds.[1][2] The central disulfide bond in its spacer is readily cleaved by reducing agents like Dithiothreitol (DTT) or 2-Mercaptoethanol, allowing for the reversal of the crosslink.[1]
A key feature of DSP is its cell membrane permeability, making it ideal for crosslinking intracellular proteins to capture weak or transient protein-protein interactions in vivo.[1][3] Due to its hydrophobic nature, DSP is insoluble in water and must be dissolved in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), before its addition to aqueous reaction buffers.[1][2][4] This protocol provides a detailed procedure for the preparation, handling, and application of a DSP stock solution in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for DSP and its stock solution in DMSO.
| Parameter | Value | Source(s) |
| Chemical Name | Dithiobis(succinimidyl propionate) | [5][6] |
| Synonyms | Lomant's Reagent, DTSP | [1][2][5] |
| Molecular Weight | 404.42 g/mol | [4][6] |
| Spacer Arm Length | 12.0 Å | [2][6] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][2] |
| Target Moiety | Primary amines (-NH₂) | [1] |
| Solubility in DMSO | Approx. 30 mg/mL to 50 mg/mL | [2][5] |
| Recommended Stock Conc. | 25 mM - 100 mM | [3][4][6][7] |
| Storage (Solid DSP) | -20°C, desiccated | [5][6] |
| Stock Solution Stability | Must be prepared fresh immediately before use; do not store. | [3][7][8] |
Experimental Protocol: Preparing a 100 mM DSP Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of DSP in DMSO, a common concentration for subsequent dilution into experimental samples.
3.1. Materials and Equipment
-
Dithiobis(succinimidyl propionate) (DSP)
-
Anhydrous/dry Dimethyl Sulfoxide (DMSO), tissue culture-grade (new, unopened vial recommended)[9]
-
Microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or fluoroelastomer recommended), safety goggles, lab coat[10]
3.2. Safety Precautions
-
DSP: This material should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin or eyes.[5][11]
-
DMSO: DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved chemicals into the body.[10][12] Always handle with appropriate chemical-resistant gloves in a well-ventilated area or a chemical fume hood.[10][13]
-
Procedure: Conduct all handling of solid DSP and the preparation of the stock solution inside a chemical fume hood.
3.3. Step-by-Step Procedure
-
Equilibrate DSP: Before opening, allow the vial of solid DSP to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent moisture from condensing inside the vial, as DSP is highly sensitive to hydrolysis.[3][6]
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 404.42 g/mol x 1000 mg/g = 40.44 mg
-
Weigh out 40.4 mg of DSP powder in a suitable tube. Alternatively, use pre-weighed formats if available. For example, dissolve 40 mg of DSP in 1 mL of DMSO to make a ~100 mM solution.[4]
-
-
Dissolve DSP in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the DSP powder. For the example above, add 1 mL of DMSO.
-
Immediately cap the tube tightly and vortex thoroughly until the DSP is completely dissolved. The solution should be clear.
-
-
Immediate Use: This stock solution is now ready for use. It is crucial to prepare the solution immediately before applying it to your sample because the NHS esters are susceptible to hydrolysis, and DMSO is hygroscopic (absorbs moisture from the air).[3][8] Do not prepare stock solutions for storage.[3][7][8] Discard any unused portion of the reconstituted crosslinker.
Application Notes
-
Dilution into Aqueous Buffers: The DSP/DMSO stock solution must be diluted into an amine-free aqueous buffer (e.g., PBS, HEPES) at a pH between 7 and 9 for the crosslinking reaction to proceed.[7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecules and quench the reaction.[7]
-
Minimizing Precipitation: DSP is poorly soluble in aqueous solutions and may precipitate when the DMSO stock is diluted.[2] To minimize this:
-
Add the DSP/DMSO stock solution dropwise to the aqueous buffer while gently vortexing.[2]
-
Gently warming the aqueous buffer (e.g., to 37°C) before adding the DSP stock can aid in solubilization.[4]
-
Ensure the final concentration of DMSO in the reaction is as low as possible (typically not exceeding 10-20%) to avoid adverse effects on cells or protein structure.[2][8][14]
-
-
Quenching the Reaction: After the desired incubation time (e.g., 30 minutes at room temperature), the crosslinking reaction should be stopped. This is achieved by adding a quenching buffer containing primary amines, such as 1M Tris at a final concentration of 20-50 mM, which will react with and inactivate any excess DSP.[6][7]
Diagrams
References
- 1. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 2. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. proteochem.com [proteochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. dojindo.com [dojindo.com]
- 12. fishersci.com [fishersci.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Dithiobis(succinimidyl propionate) (DSP) for Tissue Section Fixation in Immunostaining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a cell-permeant, homobifunctional, and thiol-cleavable crosslinker.[1] It serves as a valuable alternative to traditional aldehyde-based fixatives like formaldehyde, particularly when downstream molecular analysis, such as RNA profiling, is required.[1][2] DSP works by linking primary amino groups on proteins, effectively preserving cellular architecture and antigenicity for immunostaining.[1][3] A key advantage of DSP is the reversibility of its crosslinks. The disulfide bond in the DSP spacer arm can be cleaved by reducing agents, such as dithiothreitol (B142953) (DTT), allowing for the recovery of unmodified proteins and nucleic acids.[1][2]
These application notes provide detailed protocols for using DSP to fix tissue sections for immunostaining, offering a method that is compatible with subsequent molecular extraction techniques.
Data Presentation
Table 1: Comparison of RNA Quality from Murine Brain Tissue after Different Fixation Methods
| Fixation Method | RNA Integrity | 28S/18S rRNA Bands | Notes |
| Unfixed | Intact | Present | Slight degradation may occur during tissue handling.[4] |
| DSP-fixed | Intact | Present | RNA quality is comparable to that from unfixed tissue.[4] |
| Formalin-fixed | No RNA recovered | Absent | Formalin-induced crosslinking prevents efficient RNA extraction.[4] |
| Ethanol-fixed | Degraded | Absent | Precipitating fixatives like ethanol (B145695) do not adequately protect RNA from degradation.[4] |
This data is a summary of findings presented in a study by Xiang et al. (2004), which demonstrated the superiority of DSP fixation for preserving RNA integrity in tissue sections compared to formalin and ethanol fixation.[1][4]
Experimental Protocols
Protocol 1: DSP Fixation of Frozen Tissue Sections for Immunostaining
This protocol is adapted from methodologies that have been successfully used for immunostaining and subsequent laser capture microdissection.[1]
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
Membrane-coated slides (e.g., for laser capture microdissection) or positively charged slides
-
Dithiobis(succinimidyl propionate) (DSP)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), 1X, ice-cold
-
Tris-HCl, 1M, pH 7.5
-
RNase-free water
-
Primary antibody
-
Secondary antibody (e.g., biotinylated)
-
Detection reagent (e.g., Avidin-Biotin Complex - ABC kit)
-
Chromogen substrate (e.g., alkaline phosphatase substrate)
-
Mounting medium
Procedure:
-
Preparation of DSP Stock Solution (50x):
-
Preparation of 1x DSP Working Solution:
-
Tissue Sectioning:
-
Cut frozen tissue sections at a thickness of 8-12 µm in a cryostat.
-
Mount the sections onto membrane-coated or positively charged slides.
-
Allow the sections to air-dry for 1-2 minutes at room temperature.[4]
-
-
DSP Fixation:
-
Quenching:
-
Washing:
-
Wash the slides twice for 10 seconds each with 1x PBS.[1]
-
-
Immunostaining:
-
Proceed with your standard immunostaining protocol. This typically involves blocking, primary antibody incubation, secondary antibody incubation, and detection.
-
Example incubation times from a published study:
-
Perform washes with 1x PBS between each step.
-
-
Dehydration and Mounting:
-
Briefly rinse the slides in water.
-
Dehydrate the sections through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%).
-
Clear in xylene and coverslip using an appropriate mounting medium.
-
Protocol 2: Reversal of DSP Crosslinking for Molecular Analysis
This protocol is intended for use after immunostaining and cell/tissue isolation (e.g., by laser capture microdissection) and prior to RNA or protein extraction.
Materials:
-
DSP-fixed and immunostained tissue sections (on slides or in tubes)
-
1x PBS with RNase inhibitor (e.g., 200 U/ml)
-
Dithiothreitol (DTT), 1M stock solution
Procedure:
-
Sample Collection:
-
Collect the cells or tissue of interest (e.g., via laser capture microdissection) into a microcentrifuge tube.
-
-
Resuspension:
-
Resuspend the collected material in 100 µl of 1x PBS containing an RNase inhibitor.[1]
-
-
Crosslink Reversal:
-
Downstream Processing:
-
Pellet the cells by centrifugation.
-
The sample is now ready for RNA or protein extraction using standard kits (e.g., Trizol).[1]
-
Mandatory Visualizations
Diagram 1: DSP Crosslinking and Reversal Mechanism
Caption: Mechanism of DSP crosslinking of primary amines and its reversal by a reducing agent like DTT.
Diagram 2: Experimental Workflow for DSP Fixation and Immunostaining
Caption: Workflow for tissue fixation with DSP followed by immunostaining and optional molecular analysis.
References
- 1. Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. proteochem.com [proteochem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Crosslinking Cell-Surface Proteins with DSP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the crosslinking of cell-surface proteins using Dithiobis(succinimidyl propionate) (DSP), a membrane-permeable, homobifunctional, and thiol-cleavable crosslinking agent. These protocols are intended to guide researchers in stabilizing protein-protein interactions on the cell surface for subsequent analysis.
Introduction
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a valuable tool for studying protein-protein interactions.[1] Its membrane permeability allows it to crosslink intracellular proteins, but by carefully controlling reaction conditions, it can be effectively used to study interactions on the cell surface.[1][2] DSP contains an N-hydroxysuccinimide (NHS) ester at each end of a 12.0 Å spacer arm, which reacts with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][3] The central feature of DSP is a disulfide bond within its spacer arm, which can be cleaved by reducing agents, allowing for the dissociation of crosslinked complexes for downstream analysis such as SDS-PAGE and mass spectrometry.[1][4] This protocol will detail the necessary steps for effective cell-surface protein crosslinking using DSP.
Data Presentation
The following table summarizes the key quantitative parameters for the DSP crosslinking protocol. Optimization of these parameters may be necessary depending on the specific cell type and proteins of interest.
| Parameter | Recommended Range | Notes |
| DSP Stock Solution | 10-50 mM in dry DMSO or DMF | Prepare fresh before use as DSP is moisture-sensitive.[2][3] |
| Final DSP Concentration | 0.1 - 2 mM | Higher concentrations can lead to the formation of large, insoluble protein complexes.[4] Optimization is recommended. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) at pH 7-9 | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the crosslinking reaction.[2][5] |
| Incubation Temperature | Room Temperature or on Ice | Room temperature incubation is faster, while incubation on ice can help to minimize internalization of cell surface proteins.[2][3] |
| Incubation Time | 30-45 minutes at Room Temperature; 2-3 hours on Ice | Longer incubation times may be required at lower temperatures.[3][6] |
| Quenching Reagent | 20-200 mM Tris or Glycine, pH 7.4-7.5 | Quenches unreacted DSP to stop the crosslinking reaction.[3][7] |
| Quenching Time | 15 minutes at Room Temperature | Ensures all reactive NHS esters are inactivated.[2][7] |
| Cleavage Reagent | 10-50 mM DTT or 5% β-mercaptoethanol in SDS-PAGE sample buffer | Cleaves the disulfide bond in the DSP spacer arm to separate crosslinked proteins.[2][5] |
Experimental Protocols
This section provides a detailed step-by-step methodology for crosslinking cell surface proteins with DSP.
Materials:
-
Dithiobis(succinimidyl propionate) (DSP)
-
Dry Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), amine-free
-
HEPES buffer
-
Tris-HCl
-
Glycine
-
Cells in culture
-
Reducing agent (DTT or β-mercaptoethanol)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Protocol:
-
Preparation of Reagents:
-
DSP Stock Solution (e.g., 25 mM): Allow the DSP vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Dissolve DSP in dry DMSO or DMF to the desired concentration (e.g., 10.11 mg of DSP in 1 mL of DMSO for a 25 mM solution). This solution should be prepared fresh for each experiment.[2]
-
Reaction Buffer: Use an amine-free buffer such as PBS or HEPES at a pH between 7 and 9.[2][3]
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 7.5): Prepare a solution of Tris-HCl or glycine in PBS.
-
-
Cell Preparation:
-
Crosslinking Reaction:
-
Dilute the DSP stock solution into ice-cold PBS to the final desired concentration (e.g., 1 mM). It is crucial to add the DSP/DMSO stock solution drop-wise while mixing to prevent precipitation.[7]
-
Add the DSP-containing PBS to the cells, ensuring the entire surface is covered.
-
Incubate at room temperature for 30 minutes or on ice for 2 hours.[2][5] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Cell Lysis:
-
After quenching, wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application.
-
-
Analysis of Crosslinked Proteins:
-
The crosslinked protein complexes can now be analyzed by various techniques such as immunoprecipitation followed by SDS-PAGE and Western blotting or mass spectrometry.
-
To cleave the disulfide bond of DSP and separate the crosslinked proteins, add a reducing agent such as DTT (to a final concentration of 10-50 mM) or β-mercaptoethanol (to 5% v/v in SDS-PAGE sample buffer) and incubate at 37°C for 30 minutes or 100°C for 5 minutes, respectively.[2]
-
Mandatory Visualizations
Diagram of the DSP Crosslinking Experimental Workflow:
References
- 1. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 2. store.sangon.com [store.sangon.com]
- 3. proteochem.com [proteochem.com]
- 4. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Protein-Protein Interactions with DSP Crosslinking and Mass Spectrometry
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Many of these interactions are transient and may be lost during traditional biochemical purification methods. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these fleeting interactions within their native cellular environment.[1] Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker widely used for these studies.[2][3] Its N-hydroxysuccinimide (NHS) esters react with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues), covalently linking proteins that are in close proximity (spacer arm length of 12.0 Å).[4][5] The disulfide bond in the DSP spacer arm is readily cleaved by reducing agents, which simplifies the identification of crosslinked peptides by mass spectrometry.[2][6] This application note provides a detailed protocol for utilizing DSP crosslinking followed by mass spectrometry analysis to identify protein-protein interactions.
Principle of the Method
The workflow begins with the treatment of cells or a protein complex with DSP. The DSP crosslinker covalently captures interacting proteins. Following cell lysis and immunoprecipitation of a protein of interest (POI), the crosslinked protein complexes are isolated. The disulfide bond in the DSP linker is then cleaved, releasing the interacting proteins, which can be identified by mass spectrometry. The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[7]
Advantages of DSP in XL-MS
-
Cell Permeability: DSP can cross the cell membrane, allowing for in vivo crosslinking to capture interactions in their native cellular context.[6][8]
-
Cleavability: The disulfide bond in DSP is easily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-ME).[3][4] This simplifies the analysis of mass spectrometry data by allowing for the identification of the individual peptides that were crosslinked.[6]
-
Amine Reactivity: DSP specifically reacts with primary amines, which are abundant in proteins, providing broad coverage for capturing interactions.[4][9]
Experimental Workflow Overview
The overall experimental workflow for DSP crosslinking followed by mass spectrometry analysis can be visualized in the following diagram:
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 4. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 5. store.sangon.com [store.sangon.com]
- 6. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jove.com [jove.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols for Studying Receptor Interactomes Using DSP Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dithiobis(succinimidyl propionate) (DSP), a membrane-permeable, cleavable crosslinker, for the study of receptor protein-protein interactions (PPIs). The protocols detailed below, coupled with quantitative mass spectrometry, enable the stabilization and identification of both stable and transient receptor interactomes, offering critical insights into cellular signaling pathways.
Introduction to DSP Crosslinking
DSP, also known as Lomant's Reagent, is a homobifunctional crosslinker that targets primary amines (lysine residues and N-termini) on interacting proteins.[1] Its key features make it an invaluable tool for studying receptor interactomes:
-
Membrane Permeability: DSP can cross the cell membrane, allowing for in vivo crosslinking of intracellular and transmembrane protein complexes in their native environment.[2][3]
-
Spacer Arm: A 12.0 Å spacer arm connects the two amine-reactive N-hydroxysuccinimide (NHS) esters, covalently linking proteins in close proximity.[4]
-
Cleavable Disulfide Bond: The central disulfide bond in the DSP molecule is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-ME).[1][5] This allows for the separation of crosslinked proteins prior to analysis by SDS-PAGE and mass spectrometry, simplifying data analysis.
The use of DSP is particularly advantageous for capturing weak or transient interactions that are often lost during standard affinity purification procedures.[5][6] By covalently "freezing" these interactions within the cell, researchers can gain a more comprehensive understanding of the dynamic protein networks surrounding a receptor of interest.
Data Presentation: Quantitative Analysis of a GPCR Interactome
DSP crosslinking coupled with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise measurement of changes in protein interactions under different conditions. Below is a summary of high-confidence interacting proteins identified for the agonist-stimulated β2 adrenergic receptor (B2AR) in HEK293 cells using a FLAG co-immunoprecipitation strategy combined with SILAC and mass spectrometry.[7]
| Protein | Gene | Function | SILAC Ratio (Agonist vs. Control) |
| G protein Gs alpha subunit | GNAS | G-protein signaling, adenylyl cyclase activation | > 2.0 |
| Beta-arrestin-2 | ARRB2 | Receptor desensitization, signaling | > 2.0 |
| 14-3-3 protein beta/alpha | YWHAB | Scaffolding, signal transduction | > 2.0 |
| 14-3-3 protein gamma | YWHAG | Scaffolding, signal transduction | > 2.0 |
| 14-3-3 protein epsilon | YWHAE | Scaffolding, signal transduction | > 2.0 |
| 14-3-3 protein zeta/delta | YWHAZ | Scaffolding, signal transduction | > 2.0 |
| 14-3-3 protein eta | YWHAH | Scaffolding, signal transduction | > 2.0 |
| 14-3-3 protein theta | YWHAQ | Scaffolding, signal transduction | > 2.0 |
| G protein-coupled receptor kinase 2 | GRK2 | Receptor phosphorylation | > 1.5 |
| AP-2 complex subunit alpha-1 | AP2A1 | Clathrin-mediated endocytosis | > 1.5 |
| Clathrin heavy chain 1 | CLTC | Coated vesicle formation | > 1.5 |
Table 1: Quantitative analysis of the agonist-stimulated β2 adrenergic receptor interactome identified using DSP crosslinking and SILAC-based mass spectrometry. The SILAC ratio represents the fold change in interaction upon agonist stimulation compared to a control state. Data is representative of findings in studies such as that on the B2AR cross-linked interactome.[7]
Experimental Protocols
Protocol 1: In Vivo DSP Crosslinking of Cultured Cells
This protocol describes the general procedure for crosslinking proteins in living cells grown in culture.
Materials:
-
Cultured cells expressing the receptor of interest
-
Phosphate-Buffered Saline (PBS) with calcium and magnesium (PBS/Ca/Mg)
-
Dithiobis(succinimidyl propionate) (DSP) (Thermo Fisher Scientific, Cat. No. 22585 or equivalent)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Procedure:
-
Cell Preparation: Grow cells to 80-90% confluency. For suspension cells, collect by centrifugation and wash. For adherent cells, perform washes directly in the culture dish.
-
Wash the cells twice with ice-cold PBS/Ca/Mg to remove any amine-containing components from the culture medium.
-
DSP Solution Preparation: Immediately before use, prepare a 100 mM stock solution of DSP in anhydrous DMSO.[8]
-
Dilute the DSP stock solution to a final working concentration of 0.1-2.5 mM in ice-cold PBS/Ca/Mg.[2][5] The optimal concentration should be determined empirically.
-
Crosslinking Reaction: Aspirate the final PBS wash and add the DSP crosslinking solution to the cells. Incubate for 30 minutes to 2 hours at 4°C or room temperature with gentle rocking.
-
Quenching: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.[2] Incubate for 15 minutes at room temperature with gentle agitation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
The clarified supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation.
Protocol 2: Immunoprecipitation of Crosslinked Receptor Complexes
This protocol outlines the enrichment of the crosslinked receptor and its interacting partners.
Materials:
-
Cell lysate containing DSP-crosslinked proteins (from Protocol 1)
-
Antibody specific to the receptor of interest (or an epitope tag)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer with a reducing agent)
Procedure:
-
Pre-clearing the Lysate (Optional): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution and Cleavage of Crosslinks: After the final wash, add Elution Buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol) to the beads.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and cleave the DSP crosslinks.
-
Pellet the beads, and the supernatant containing the receptor and its interactome is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing the immunoprecipitated proteins for identification by mass spectrometry.
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gel and running buffer
-
Coomassie stain (mass spectrometry compatible)
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel.
-
Staining: Stain the gel with a mass spectrometry-compatible Coomassie stain.
-
Excision: Excise the entire lane or specific bands of interest from the gel.
-
In-gel Digestion: a. Destain the gel pieces. b. Reduce the proteins with DTT and then alkylate with iodoacetamide. c. Digest the proteins overnight with trypsin.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of ACN and TFA washes.
-
Sample Cleanup: Dry the extracted peptides in a vacuum centrifuge and desalt using C18 ZipTips or a similar method.
-
The cleaned peptides are now ready for analysis by LC-MS/MS.
Mandatory Visualizations
Caption: Experimental workflow for receptor interactome analysis using DSP crosslinking.
Caption: Simplified signaling pathway of the β2 adrenergic receptor.
References
- 1. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the nicotinic acetylcholine receptor-associated proteome with iTRAQ and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Nicotinic Acetylcholine Receptor-Associated Proteome at Baseline and Following Nicotine Exposure in Human and Mouse Cortex | eNeuro [eneuro.org]
- 4. proteochem.com [proteochem.com]
- 5. Label-Free Quantitative Proteomics in Protein-Protein Interactions (PPIs) Studies - Creative Proteomics [creative-proteomics.com]
- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β2 adrenergic receptor cross-linked interactome identifies 14-3-3 proteins as regulating the availability of signaling-competent receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DSP Crosslinking Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Dithiobis(succinimidyl propionate) (DSP) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSP and how does it work?
Dithiobis(succinimidyl propionate), or DSP, is a homobifunctional, amine-reactive crosslinking agent.[1][2] It contains an N-hydroxysuccinimide (NHS) ester at each end of a 12.0 Å spacer arm, which reacts with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][3][4] Because DSP is membrane-permeable, it is suitable for crosslinking intracellular proteins.[1][2][5] A key feature of DSP is the disulfide bond within its spacer arm, which allows the crosslink to be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-ME).[2][6]
Q2: My crosslinking efficiency is very low or non-existent. What could be the cause?
Several factors can lead to poor crosslinking efficiency. Here are the most common culprits:
-
Hydrolyzed DSP: DSP is highly sensitive to moisture and its NHS esters can hydrolyze, rendering it inactive.[3][7] Always allow the DSP vial to equilibrate to room temperature before opening to prevent condensation and prepare the stock solution in a dry organic solvent like DMSO or DMF immediately before use.[1][3][5][7] Do not store DSP in aqueous solutions.[3][5][7]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the NHS esters, thereby quenching the crosslinking reaction.[1][4][5][7] Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7-9.[1][3][5][7]
-
Incorrect DSP Concentration: The concentration of DSP is critical. Too little will result in inefficient crosslinking, while too much can lead to protein aggregation and precipitation.[4][6][8] It is often necessary to perform a titration to find the optimal concentration for your specific application.[8][9]
-
Low Protein Concentration: The hydrolysis of NHS esters is a competing reaction that occurs more readily in dilute protein solutions.[5][7] If your protein of interest is at a low concentration, you may need to increase the molar excess of DSP.[1][5]
Q3: After crosslinking, I can't detect my protein of interest by Western Blot. Why?
This is a common issue that can arise from several possibilities:
-
Epitope Masking: The crosslinking reaction itself might modify lysine residues within the epitope recognized by your antibody, preventing it from binding.[5][7][9] If possible, try using a polyclonal antibody, which recognizes multiple epitopes, or an antibody that binds to a different region of the protein.[9]
-
Formation of High Molecular Weight Complexes: Successful crosslinking will result in the formation of larger protein complexes. These complexes may not migrate efficiently into the polyacrylamide gel, appearing as a smear at the top of the gel or getting stuck in the wells.[6][8][9] To confirm this, you can run two samples in parallel: one with a reducing agent (like DTT or β-ME) in the loading buffer and one without. The reduced sample should show your protein at its expected monomeric size, while the non-reduced sample should show a shift to a higher molecular weight or a smear.[9]
-
Protein Aggregation and Precipitation: Over-crosslinking can lead to the formation of large, insoluble aggregates that are lost during sample preparation.[4] If you observe an unusually large pellet after cell lysis of crosslinked samples, this might be the cause.[9] Consider reducing the DSP concentration or the reaction time.[8][9]
Q4: I'm having trouble cleaving the disulfide bond in the DSP crosslinker. What should I do?
Inefficient cleavage of the disulfide bond can be addressed by optimizing the reduction step:
-
Sufficient Reducing Agent: Ensure you are using an adequate concentration of a reducing agent. Typically, 20-50 mM DTT or β-mercaptoethanol is recommended.[5][7]
-
Incubation Conditions: For complete cleavage, incubate the sample with the reducing agent at an appropriate temperature and for a sufficient duration. Heating the sample at 37°C for 30 minutes or at 100°C for 5 minutes in reducing SDS-PAGE sample buffer is generally effective.[5][7]
Q5: My protein precipitates after adding the this compound. How can I prevent this?
Protein precipitation is usually a sign of over-crosslinking.[4] Here are some strategies to mitigate this:
-
Optimize DSP Concentration: Perform a titration to determine the lowest effective concentration of DSP that achieves the desired crosslinking without causing precipitation.[8][9]
-
Adjust Molar Excess: If working with purified proteins, carefully control the molar excess of DSP relative to your protein concentration. A lower molar excess may be sufficient and less likely to cause aggregation.[1][5]
-
Control Reaction Time and Temperature: Shorten the incubation time or perform the reaction on ice (for a longer duration, e.g., 2 hours) to slow down the reaction rate and potentially reduce aggregation.[1][3][5][7]
-
Cell Density: For intracellular crosslinking, the ratio of DSP to the number of cells is more critical than just the final concentration.[9] Titrating the DSP concentration against a fixed cell number can help find the optimal conditions.[4][9]
Troubleshooting Summary Tables
Table 1: DSP Reaction Parameters
| Parameter | Recommended Range | Notes |
| DSP Concentration | 0.1 - 5 mM | Optimal concentration is empirical and should be determined by titration.[1][3][5][8] |
| Molar Excess (Protein in Solution) | 10 to 50-fold | Use higher excess for dilute protein solutions (<5 mg/mL).[1][5] |
| Reaction Buffer pH | 7.0 - 9.0 | Reaction efficiency increases with higher pH, but so does hydrolysis.[3][5] |
| Reaction Temperature | Room Temperature or 4°C/On Ice | The reaction is not highly temperature-sensitive.[3] |
| Reaction Time | 30-45 min at RT / 2-3 hours on ice | Longer incubation is needed at lower temperatures.[1][3][5] |
| Quenching Reagent | Tris or Glycine | Use a final concentration of 10-50 mM.[1][3][5][7] |
| Quenching Time | 15 minutes at RT | Ensures all unreacted DSP is inactivated.[1][3][5][7] |
Table 2: DSP Cleavage Parameters
| Parameter | Recommended Condition | Notes |
| Reducing Agent | DTT or 2-Mercaptoethanol (β-ME) | TCEP can also be used.[2] |
| Concentration | 20 - 50 mM | Ensure sufficient excess to reduce all disulfide bonds.[5][7] |
| Incubation | 30 minutes at 37°C or 5 minutes at 100°C | Heat facilitates the reduction process.[5][7] |
Experimental Protocols
Protocol 1: Intracellular Protein Crosslinking with DSP
-
Cell Preparation: Wash cells twice with an amine-free buffer (e.g., PBS, pH 7.4) to remove any residual culture media.[3]
-
DSP Solution Preparation: Immediately before use, allow the DSP vial to equilibrate to room temperature. Prepare a 25-50 mM stock solution of DSP by dissolving it in dry DMSO or DMF.[3][5]
-
Crosslinking Reaction: Dilute the DSP stock solution into the amine-free buffer and add it to the cells to a final concentration of 1-2 mM.[1][7] Incubate for 30 minutes at room temperature or for 2 hours on ice.[1][7]
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM.[5][7] Incubate for 15 minutes at room temperature.[5][7]
-
Cell Lysis: After quenching, wash the cells with PBS and proceed with your standard cell lysis protocol.
Protocol 2: Analysis of Crosslinking by SDS-PAGE
-
Sample Preparation: After your experimental pull-down or lysis, prepare two aliquots of your crosslinked sample.
-
Non-Reducing Sample: To the first aliquot, add SDS-PAGE loading buffer without any reducing agent.
-
Reducing Sample: To the second aliquot, add SDS-PAGE loading buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-ME).
-
Heat and Load: Heat both samples according to your standard protocol (e.g., 5-10 minutes at 95-100°C). Load both the non-reduced and reduced samples, along with a non-crosslinked control, onto an SDS-PAGE gel.
-
Analysis: After electrophoresis and Western blotting for your protein of interest, compare the lanes. The non-crosslinked control and the reduced sample should show a band at the monomeric molecular weight of your protein.[9] The non-reduced sample should show a decrease in the monomeric band and the appearance of higher molecular weight bands or a smear, indicating successful crosslinking.[9]
Visualizations
Caption: General workflow for an intracellular DSP crosslinking experiment.
Caption: Decision tree for troubleshooting low crosslinking efficiency.
References
- 1. store.sangon.com [store.sangon.com]
- 2. medkoo.com [medkoo.com]
- 3. proteochem.com [proteochem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
why am I not seeing my protein after DSP crosslinking
Welcome to our dedicated support center for Dithiobis(succinimidyl propionate) (DSP) crosslinking. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing my protein of interest on a Western Blot after DSP crosslinking?
There are several potential reasons for the absence of your protein band after crosslinking and subsequent Western blotting. Here's a step-by-step guide to troubleshoot this issue.
-
Over-crosslinking leading to large aggregates: High concentrations of DSP or extended incubation times can lead to the formation of large, insoluble protein complexes that are unable to enter the polyacrylamide gel.[1][2] You may observe these aggregates stuck in the wells of your gel.[2][3]
-
Antibody epitope masking: The DSP crosslinker reacts with primary amines, such as those on lysine (B10760008) residues.[1][5] If your antibody's binding site (epitope) contains or is near a lysine residue involved in the crosslink, the antibody may no longer be able to recognize your protein.[3]
-
Solution: Use a different antibody that targets a different epitope on your protein of interest. If you are using a tagged protein, be aware that some tags, like the FLAG-tag, contain lysines and can be affected by DSP.[3]
-
-
Inefficient cleavage of the crosslinker: DSP is a thiol-cleavable crosslinker, meaning the disulfide bond in its spacer arm can be broken by reducing agents.[1][5] If this cleavage is incomplete, your protein will remain in a high-molecular-weight complex and will not migrate to its expected size on the gel.
-
Protein degradation: Throughout the crosslinking, quenching, and lysis steps, your protein may be susceptible to degradation by proteases.
Q2: My crosslinked sample shows a smear or high molecular weight bands, but no distinct band for my complex. What does this mean?
A smear or the appearance of high molecular weight bands under non-reducing conditions is often an indication that the crosslinking reaction has worked.[3] However, if you are not observing a discrete band for your specific protein complex, it could be due to:
-
Non-specific crosslinking: The DSP concentration may be too high, leading to random and heterogeneous crosslinking of various proteins within the cell.[1][4]
-
Formation of multiple complex species: Your protein of interest might be part of several different complexes of varying sizes, resulting in a smear rather than a single band.
Solution: To confirm successful crosslinking of your target, you can run both reducing and non-reducing samples on your gel.[3] Under non-reducing conditions, you should see a shift in the migration of your protein or the appearance of higher molecular weight species compared to the reducing conditions where the crosslinks are cleaved.[3]
Q3: After adding DSP, my cells clumped together and the pellet size increased. Is this normal?
Yes, this can be a common observation, particularly when working with whole cells.[3] DSP is membrane-permeable and can crosslink proteins on the cell surface as well as intracellular proteins.[6] This can lead to cell-cell crosslinking, resulting in clumping and a larger, more diffuse cell pellet. While this indicates the crosslinker is active, it may also contribute to difficulties in efficient protein extraction.
Experimental Protocols & Data Presentation
Standard DSP Crosslinking Protocol (In-Cell)
This protocol provides a general framework. Optimization of concentrations and incubation times is highly recommended for each specific experimental system.[1][2]
-
Cell Preparation: Wash cells twice with a non-amine-containing buffer like PBS (Phosphate Buffered Saline) at a pH of 7-9.[6][11] Buffers containing primary amines (e.g., Tris or glycine) will compete with the crosslinking reaction and should be avoided.[6][8]
-
DSP Preparation: Immediately before use, dissolve DSP in an organic solvent such as DMSO to create a stock solution (e.g., 10-25 mM).[6] DSP is moisture-sensitive and will hydrolyze in aqueous solutions.[10][12]
-
Crosslinking Reaction: Dilute the DSP stock solution into your cell suspension to the desired final concentration (typically 0.1-2 mM).[1][11] Incubate at room temperature for 30 minutes or on ice for 2 hours.[6]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 10-50 mM.[6] Incubate for 15 minutes at room temperature.[6]
-
Cell Lysis: Proceed with your standard cell lysis protocol. Remember to include protease inhibitors.
-
Cleavage of Crosslinks (for SDS-PAGE): Prior to loading on a gel, add a reducing agent to your sample buffer.
Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| DSP | 10-25 mM in DMSO | 0.1-5 mM | Crosslinking Agent |
| Quenching Buffer (Tris-HCl) | 1 M | 10-50 mM | Stops the crosslinking reaction |
| DTT | 10-50 mM | Cleavage of disulfide bonds | |
| β-mercaptoethanol | 5% (v/v) | Cleavage of disulfide bonds |
Visual Guides
DSP Crosslinking Workflow
Caption: A typical experimental workflow for in-cell protein crosslinking using DSP.
Troubleshooting Logic for Invisible Protein Bands
Caption: A troubleshooting flowchart to diagnose the absence of protein bands after DSP crosslinking.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. nbinno.com [nbinno.com]
- 6. store.sangon.com [store.sangon.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. proteochem.com [proteochem.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Optimizing DSP Concentration to Avoid Protein Aggregation
Welcome to the technical support center for optimizing Dithiobis(succinimidyl propionate) (DSP) crosslinker concentration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful protein crosslinking experiments while avoiding aggregation.
Frequently Asked Questions (FAQs)
Q1: What is DSP and how does it work?
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1][2] It contains an N-hydroxysuccinimide (NHS) ester at each end of a 12.0 Å spacer arm, which reacts with primary amines (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds.[3][4] The spacer arm contains a disulfide bond, which allows the crosslinker to be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, reversing the crosslink.[5][6] Because it is membrane-permeable, DSP is suitable for intracellular crosslinking.[1][2]
Q2: What are the signs of protein aggregation when using DSP?
Protein aggregation during DSP crosslinking can manifest in several ways:
-
Visible Precipitation: The most obvious sign is the formation of a visible precipitate in your sample.
-
High Molecular Weight Smears on SDS-PAGE: Over-crosslinking can lead to the formation of large, insoluble protein complexes that do not enter the resolving gel, appearing as a smear at the top of the gel or in the well.[6][7]
-
Loss of Protein Signal on Western Blot: If proteins become heavily aggregated, they may not transfer efficiently to the membrane or the epitope for antibody binding may be masked, leading to a weak or absent signal.[7]
Q3: How do I choose the optimal DSP concentration?
The optimal DSP concentration is a critical parameter that must be determined empirically for each specific protein and application. A good starting point is to perform a concentration titration.
| Parameter | Recommendation | Source(s) |
| Final Concentration Range | 0.1 mM to 5 mM | [3][6][8] |
| Molar Excess (DSP:Protein) | 10-fold to 50-fold | [2][9] |
It is recommended to start with a lower concentration (e.g., 0.1 mM) and gradually increase it.[6][10][11] Analyze the results by SDS-PAGE to identify the concentration that yields the desired crosslinked product without significant aggregation.[7][12]
Troubleshooting Guide
Issue 1: No crosslinking or low crosslinking efficiency.
| Possible Cause | Suggested Solution | Source(s) |
| Inactive DSP | DSP is moisture-sensitive and hydrolyzes readily.[3][9] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][9] Prepare DSP solution immediately before use in a dry organic solvent like DMSO or DMF.[3][9] Do not store DSP in aqueous solutions.[3] | [3][9] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with DSP.[2][9] Use a non-amine containing buffer such as Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7-9.[2][3][9] | [2][3][9] |
| Insufficient DSP Concentration | Increase the molar excess of DSP to protein. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess is recommended.[2][9] | [2][9] |
| Short Incubation Time | Increase the incubation time. Reactions on ice may require longer incubation periods (e.g., 2-3 hours) compared to room temperature (30-45 minutes).[3][5] | [3][5] |
Issue 2: Excessive protein aggregation and precipitation.
| Possible Cause | Suggested Solution | Source(s) |
| DSP Concentration is Too High | Perform a titration to determine the lowest effective DSP concentration. High concentrations can lead to the formation of large, insoluble complexes.[6][10][11][12] | [6][10][11][12] |
| Rapid Addition of DSP | Add the DSP/DMSO solution to your protein sample drop-wise while gently mixing to avoid localized high concentrations of the crosslinker.[5] | [5] |
| High Protein Concentration | High protein concentrations can favor intermolecular crosslinking and aggregation. Consider diluting the protein sample. | [13] |
Experimental Protocols
Protocol 1: Titration of DSP Concentration for Optimal Crosslinking
This protocol outlines a general procedure for determining the optimal DSP concentration for your protein of interest.
-
Prepare Protein Sample: Prepare your protein in a suitable non-amine containing buffer (e.g., PBS, pH 7.4).
-
Prepare DSP Stock Solution: Immediately before use, dissolve DSP in dry DMSO to a stock concentration of 25-50 mM.[3][9]
-
Set up Reactions: Aliquot your protein sample into several tubes. Add increasing final concentrations of DSP (e.g., 0.1, 0.25, 0.5, 1, 2, and 5 mM) to each tube. Include a no-DSP control.
-
Incubate: Incubate the reactions at room temperature for 30 minutes or on ice for 2 hours.[2][9]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[2][3][9] Incubate for 15 minutes at room temperature.[3][9]
-
Analyze by SDS-PAGE: Add SDS-PAGE sample buffer with and without a reducing agent (e.g., DTT or 2-mercaptoethanol) to aliquots from each reaction.[7] Heat the samples and analyze by SDS-PAGE followed by Coomassie staining or Western blotting.
-
Evaluate Results:
-
In the non-reducing gel, look for the appearance of higher molecular weight bands corresponding to crosslinked species.
-
In the reducing gel, these higher molecular weight bands should disappear, and the protein should revert to its monomeric state.[7]
-
Identify the DSP concentration that provides efficient crosslinking without causing significant smearing at the top of the gel or sample precipitation.[6]
-
Protocol 2: In Vivo Crosslinking with DSP
This protocol provides a general workflow for crosslinking proteins within living cells.
-
Cell Preparation: Grow cells to an optimal confluency (75-90%).[5]
-
Wash Cells: Wash the cells twice with ice-cold, non-amine containing buffer (e.g., PBS with 0.1 mM CaCl2 and 1 mM MgCl2).[5]
-
Prepare Crosslinking Solution: Immediately before use, prepare the desired concentration of DSP in pre-warmed (37°C) buffer.[5][6] Add the DSP/DMSO stock solution drop-wise to the buffer with mixing.[5] Cool the solution on ice before adding to the cells.[5]
-
Crosslinking Reaction: Remove the wash buffer and add the DSP crosslinking solution to the cells. Incubate on ice for 2 hours or at room temperature for 30-45 minutes.[3][5]
-
Quench Reaction: Terminate the reaction by adding an ice-cold quenching solution (e.g., 20 mM Tris-HCl, pH 7.4 in PBS) and incubate on ice for 15 minutes.[5]
-
Cell Lysis: Wash the cells twice with PBS.[5] Lyse the cells using a suitable lysis buffer containing protease inhibitors.[5]
-
Analysis: Proceed with your downstream application, such as immunoprecipitation or Western blotting.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during DSP crosslinking experiments.
Caption: Troubleshooting workflow for optimizing DSP crosslinking.
References
- 1. medkoo.com [medkoo.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
issues with DSP crosslinker solubility and how to solve them
Welcome to the technical support center for DSP (Dithiobis(succinimidyl propionate)) crosslinker. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is DSP and what is it used for?
DSP, also known as Lomant's Reagent, is a homobifunctional, thiol-cleavable crosslinking reagent.[1][2] It is used to covalently link proteins or other molecules that contain primary amines (like lysine (B10760008) residues).[1] Because it can permeate cell membranes, it is ideal for crosslinking intracellular proteins to study protein-protein interactions.[1][3][4][5] The disulfide bond in its spacer arm can be cleaved by reducing agents, allowing for the separation of crosslinked proteins for analysis.[1]
Q2: Why am I having trouble dissolving DSP?
DSP is not soluble in water or aqueous buffers.[3][4][6] It is a hydrophobic molecule and must first be dissolved in a polar aprotic organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to your aqueous reaction mixture.[1][7]
Q3: What are the recommended solvents for dissolving DSP?
The most commonly recommended solvents are dry (anhydrous) DMSO or DMF.[1][7][8] It is crucial to use a dry solvent because DSP is sensitive to moisture and can hydrolyze, rendering it inactive.[4][8]
Q4: Can I prepare a stock solution of DSP and store it for later use?
No, it is not recommended to prepare and store stock solutions of DSP.[4][9] The N-hydroxysuccinimide (NHS) esters of DSP are highly susceptible to hydrolysis, especially in the presence of any moisture.[4][8] DMSO is also hygroscopic, meaning it will absorb moisture from the air, which will degrade the DSP over time.[9][10] Always prepare the DSP solution immediately before use.[4][6]
Q5: What is the optimal pH for the crosslinking reaction with DSP?
The optimal pH range for the reaction of NHS esters with primary amines is between 7 and 9.[1][3][4][8] Hydrolysis of the NHS ester increases at higher pH values.[4] While cross-linking can occur at slightly acidic pH, the efficiency is significantly reduced.[11]
Troubleshooting Guide
Issue: Precipitate forms when adding DSP solution to my aqueous buffer.
Cause 1: Low Solubility in the Final Reaction Mixture. Even after initial dissolution in an organic solvent, DSP has very low solubility in aqueous buffers, which can cause it to precipitate out of solution.[12]
-
Solution:
-
Warm the aqueous buffer: Gently warm your aqueous buffer (e.g., PBS) to 37°C before adding the DSP/DMSO solution. This can help keep the DSP in solution.[6]
-
Add dropwise with mixing: Add the DSP/DMSO stock solution to the warmed buffer drop by drop while vortexing or stirring to ensure rapid and even distribution.[6]
-
Control the final organic solvent concentration: It is recommended that the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture not exceed 10%.[9] However, for some cell types, even 1% DMSO can be toxic.[5] If precipitation persists, you can try increasing the DMSO concentration to a maximum of 20%, but be mindful of its potential effects on your sample.[13]
-
Cause 2: Temperature Change. If the experimental protocol requires cooling the reaction mixture after dissolving the DSP at a higher temperature, precipitation can occur as the solution cools.[6]
-
Solution: A small amount of precipitation upon cooling is normal.[6] If a large amount of precipitate forms, you can try reheating the solution to 37°C to redissolve the DSP, and then cool it again on ice.[6]
Issue: My crosslinking experiment is not working (e.g., no shift in protein bands on a gel).
Cause 1: Hydrolyzed/Inactive DSP. DSP is highly sensitive to moisture. If it has been exposed to humid conditions or dissolved in a non-anhydrous solvent, it will hydrolyze and become non-reactive.[4][8]
-
Solution:
-
Equilibrate to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation from forming inside.[4][8]
-
Use Dry Solvents: Use high-quality, anhydrous DMSO or DMF to dissolve the DSP.[8] It is good practice to use a fresh, unopened vial of solvent.[10]
-
Prepare Fresh: Always prepare the DSP solution immediately before your experiment.[4][6]
Cause 2: Incompatible Buffer Components. Buffers containing primary amines, such as Tris or glycine, will compete with your target proteins for reaction with the DSP, thereby quenching the crosslinking reaction.[3][4][14]
-
Solution: Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH of 7-9.[3][4][14] If your sample is in a buffer with primary amines, you will need to perform a buffer exchange via dialysis or gel filtration before adding the DSP.[4][14]
Data Presentation
Table 1: Solubility of DSP Crosslinker
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[12] | Use dry/anhydrous DMSO.[8] |
| Dimethylformamide (DMF) | ~30 mg/mL[12] | Use dry/anhydrous DMF.[8] |
| Acetonitrile | ~25 mg/mL[9] | Estimated solubility. |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL[12] | For maximum solubility, dissolve in DMSO first, then dilute.[12] |
Table 2: Recommended DSP Stock and Working Concentrations
| Solution | Concentration | Preparation |
| Stock Solution | 10-100 mM | Dissolve in dry DMSO or DMF immediately before use.[3][4][6][8] |
| Working Concentration | 0.25-5 mM | This is the final concentration in the reaction mixture.[4][8] |
Experimental Protocols
Protocol 1: Preparation of DSP Stock Solution
-
Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.[4][8]
-
Prepare a stock solution of DSP by dissolving it in anhydrous DMSO or DMF. For example, to make a 50 mM stock solution, dissolve 10 mg of DSP (MW: 404.42 g/mol ) in 495 µL of dry DMSO.[8]
-
Vortex until the DSP is completely dissolved.
Protocol 2: General Protein Crosslinking in Solution
-
Prepare your protein sample in a non-amine-containing buffer (e.g., PBS) at a pH between 7 and 9.[4]
-
Add the freshly prepared DSP stock solution to the protein sample to achieve a final concentration between 0.5 and 5 mM.[8] A 10- to 50-fold molar excess of crosslinker to protein is generally recommended.[4][14]
-
Incubate the reaction at room temperature for 30-45 minutes or on ice for 2 hours.[4][8]
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[3][8][14] Incubate for 15 minutes at room temperature.[3][8]
-
Proceed with your downstream analysis.
Protocol 3: Intracellular Crosslinking
-
Wash the cells twice with a non-amine-containing buffer like PBS to remove any culture media.[8]
-
Prepare the DSP crosslinking solution by first dissolving DSP in dry DMSO to create a stock solution (see Protocol 1).[8]
-
Dilute the DSP stock solution into pre-warmed (37°C) PBS to the desired final concentration (typically 1-2 mM).[4][6] Add the DSP/DMSO dropwise while mixing.[6]
-
Cool the crosslinking solution on ice.[6]
-
Add the crosslinking solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.[4]
-
Quench the reaction by adding a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20 mM and incubate for 15 minutes.[4]
-
Wash the cells with PBS and proceed with cell lysis and subsequent analysis.[6]
Visualizations
Caption: Workflow for preparing and dissolving this compound.
Caption: Troubleshooting logic for failed DSP crosslinking experiments.
References
- 1. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 2. cephamls.com [cephamls.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. proteochem.com [proteochem.com]
- 9. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
preventing hydrolysis of DSP crosslinker during experiments
Welcome to the technical support center for the DSP (Dithiobis(succinimidyl propionate)) crosslinker. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DSP in their experiments, with a primary focus on preventing its hydrolysis to ensure efficient and reproducible crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is DSP and what is it used for?
A1: DSP, also known as Lomant's Reagent, is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1][2][3] It is used to covalently link proteins or other molecules that have primary amine groups (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide.[1] Its key feature is a disulfide bond in its spacer arm, which allows the crosslink to be cleaved by reducing agents.[1][2] Because it is membrane-permeable, it is particularly useful for intracellular and intramembrane crosslinking.[4][5][6]
Q2: Why is hydrolysis a concern when using DSP?
A2: DSP contains two N-hydroxysuccinimide (NHS) ester groups which react with primary amines.[1] However, these NHS esters are highly susceptible to hydrolysis in aqueous solutions.[4][7] When an NHS ester hydrolyzes, it becomes non-reactive and can no longer form a stable amide bond with the target amine, thus reducing the efficiency of your crosslinking experiment.[4][8] The rate of hydrolysis increases significantly with increasing pH.[4][5]
Q3: How can I minimize the hydrolysis of DSP?
A3: To minimize hydrolysis, it is crucial to handle DSP correctly:
-
Storage: Store DSP desiccated at 4-8°C.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][7]
-
Reconstitution: Prepare DSP solutions immediately before use.[4][8] Do not prepare stock solutions for storage, as the NHS-ester moiety will readily hydrolyze.[4][8]
-
Solvent: Dissolve DSP in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3][7] Using tissue culture-grade, fresh DMSO is recommended as opened bottles can absorb water from the atmosphere.[9]
-
pH Control: Perform the crosslinking reaction in an amine-free buffer at a pH between 7.0 and 9.0.[3][7] A pH range of 7.5 to 8.5 is often recommended to balance the deprotonation of amines with the rate of hydrolysis.[10][11]
Q4: What buffers are compatible with DSP?
A4: Use amine-free buffers to avoid quenching the reaction. Suitable buffers include:
Avoid buffers containing primary amines , such as Tris and glycine (B1666218), as they will compete with your target molecules for reaction with the DSP.[4][10]
Q5: How do I quench the DSP crosslinking reaction?
A5: To stop the crosslinking reaction, add a quenching solution containing a high concentration of primary amines. A common quenching solution is 1M Tris or glycine at a final concentration of 20-50 mM.[4][10] Incubate for about 15 minutes to ensure all unreacted DSP is neutralized.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking efficiency | DSP was hydrolyzed before reacting with the target. | - Ensure DSP is stored properly and brought to room temperature before opening.[4][7]- Prepare the DSP solution in dry DMSO or DMF immediately before use.[7][9]- Use an appropriate amine-free buffer within the recommended pH range (7.0-9.0).[7][10] |
| Buffer contains primary amines. | Switch to a recommended amine-free buffer like PBS or HEPES.[4][10] | |
| Insufficient DSP concentration. | Optimize the molar excess of DSP to your protein. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be needed.[4] | |
| High molecular weight aggregates in SDS-PAGE | Over-crosslinking. | - Reduce the concentration of DSP.[12]- Decrease the reaction time.[13]- Perform the reaction on ice to slow down the reaction rate.[4] |
| Loss of protein activity | Crosslinker has modified critical lysine residues involved in protein function or binding. | - Reduce the DSP concentration or reaction time.- Consider using a different crosslinker with a different spacer arm length or reactivity. |
| Inconsistent results between experiments | Variability in DSP activity due to hydrolysis. | - Strictly adhere to protocols for handling and preparing DSP to minimize hydrolysis.- Use fresh aliquots of dry DMSO for each experiment.[9] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.0 - 9.0 | Hydrolysis increases with pH. A range of 7.5-8.5 is often optimal.[10][11] |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Lower temperatures slow down both the crosslinking reaction and hydrolysis. |
| Reaction Time | 30 minutes at room temperature | Can be extended to 2 hours on ice.[4] |
| DSP Concentration | 0.25 - 5 mM | The optimal concentration depends on the protein concentration and should be determined empirically.[4][7] |
| Quenching Reagent | 20 - 50 mM Tris or Glycine | Allows for effective termination of the reaction.[4][10] |
| Cleavage Reagent | 10 - 50 mM DTT or 5% 2-Mercaptoethanol | For cleavage of the disulfide bond.[5][10] |
Experimental Protocols
Protocol 1: General Protein Crosslinking in Solution
-
Sample Preparation: Prepare your protein sample in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0). If your sample is in a buffer containing primary amines, dialyze it against the reaction buffer.
-
DSP Preparation: Immediately before use, dissolve DSP in dry DMSO to a concentration of 10-25 mM.[5]
-
Crosslinking Reaction: Add the DSP solution to your protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).[4]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]
-
Downstream Analysis: The crosslinked sample is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Protocol 2: Intracellular Crosslinking
-
Cell Preparation: Wash the cells twice with an amine-free buffer (e.g., PBS) to remove any culture media containing primary amines.[7]
-
DSP Preparation: Prepare a fresh solution of DSP in dry DMSO.
-
Crosslinking: Add the DSP solution to the cells to a final concentration of approximately 1-2 mM.[5]
-
Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Add a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.[5]
-
Cell Lysis: Proceed with your standard cell lysis protocol. The crosslinked protein complexes are now stabilized for further analysis.
Visualizations
Caption: Competing reaction pathways for the DSP crosslinker.
Caption: A streamlined workflow for DSP crosslinking experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. Dithiobis(succinimidyl propionate) (DSP) Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. cephamls.com [cephamls.com]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 11. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 12. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
how to effectively cleave DSP crosslinks with DTT or 2-mercaptoethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on effectively cleaving dithiobis(succinimidyl propionate) (DSP) crosslinks using dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful cleavage in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the cleavage of DSP crosslinks.
Problem: Incomplete Cleavage of Crosslinked Proteins
Symptoms:
-
Persistence of high-molecular-weight bands corresponding to crosslinked complexes on an SDS-PAGE gel even after treatment with a reducing agent.
-
Smearing in the gel lane of the reduced sample.[1]
-
Reduced recovery of the protein of interest.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent Concentration | Increase the concentration of DTT or 2-mercaptoethanol. For DTT, a concentration range of 20-50 mM is typically effective.[3][4] For 2-mercaptoethanol, a final concentration of 5% in SDS-PAGE sample buffer is often used.[5] |
| Suboptimal Incubation Time or Temperature | Ensure adequate incubation time and temperature. For DTT, incubate at 37°C for 30 minutes.[3][4] For cleavage with 2-mercaptoethanol in SDS-PAGE sample buffer, heating at 95-100°C for 5-15 minutes is recommended.[1][2][5] |
| Degraded Reducing Agent | Prepare fresh solutions of DTT and 2-mercaptoethanol, as they can oxidize over time, reducing their efficacy.[6] |
| Precipitation of Crosslinked Complexes | If precipitation is observed after adding the DSP stock solution, consider decreasing the protein and DSP concentrations or increasing the DMSO concentration (up to 20%) in the reaction.[7] |
| Formation of Large, Insoluble Aggregates | Excessive crosslinking can lead to large protein complexes that are difficult to cleave and solubilize.[1] Optimize the DSP concentration during the crosslinking step to avoid over-crosslinking.[1] |
Problem: Protein Loss or Low Yield After Cleavage
Symptoms:
-
Faint or absent protein bands on a Western blot or Coomassie-stained gel.[2]
-
Low protein concentration as determined by a protein assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protein Aggregation and Precipitation | After cleavage, the released proteins may aggregate. Ensure the buffer contains sufficient denaturants like SDS (e.g., 2%) to maintain protein solubility.[3][4] |
| Non-specific Binding to Tubes or Beads | Use low-protein-binding tubes and pipette tips. Include a non-ionic detergent (e.g., Triton X-100) in your buffers to minimize non-specific adsorption. |
| Incomplete Elution from Affinity Beads | If performing an immunoprecipitation, ensure the elution buffer is strong enough to disrupt the antibody-antigen interaction after cleavage of the crosslinker. |
Frequently Asked Questions (FAQs)
Q1: What is DSP and how does it work?
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[8] It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[9] The spacer arm of DSP contains a disulfide bond that can be cleaved by reducing agents.[9]
Q2: What is the chemical mechanism of DSP cleavage by DTT or 2-mercaptoethanol?
Both DTT and 2-mercaptoethanol are reducing agents that break the disulfide bond (-S-S-) in the DSP crosslinker through a thiol-disulfide exchange reaction. This reaction reduces the disulfide to two free sulfhydryl (-SH) groups, effectively separating the crosslinked molecules.[9]
Q3: Which reducing agent should I choose: DTT or 2-mercaptoethanol?
Both DTT and 2-mercaptoethanol are effective for cleaving DSP crosslinks. The choice often depends on the specific application and downstream analysis.
-
DTT is a stronger reducing agent and is often preferred for its lower volatility and less pungent odor compared to 2-mercaptoethanol.[6][10] It is highly effective at lower concentrations.[10]
-
2-Mercaptoethanol is also a potent reducing agent but is more volatile and has a strong, unpleasant odor.[6][11] It is often included in SDS-PAGE sample buffers.
Q4: Can the cleavage of DSP crosslinks be reversed?
The cleavage of the disulfide bond by reducing agents is a reversible reaction in the sense that the crosslink is broken. However, reforming the original crosslink is not a controlled process in a typical experimental setting.
Q5: Are there any side reactions to be aware of?
While the primary reaction is the cleavage of the disulfide bond, it's important to be aware of potential side reactions. For instance, DTT has been shown to potentially introduce nicks in DNA under certain conditions.[12] Also, incomplete reduction can lead to a heterogeneous mix of cleaved and uncleaved products.
Experimental Protocols
Protocol 1: Cleavage of DSP Crosslinks with DTT
This protocol is suitable for cleaving DSP crosslinks in solution, for example, after an immunoprecipitation.
Materials:
-
DSP-crosslinked protein sample
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.2-8.0)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
To your DSP-crosslinked protein sample, add DTT to a final concentration of 20-50 mM.[3][4]
-
The sample is now ready for downstream applications such as SDS-PAGE analysis.
Protocol 2: Cleavage of DSP Crosslinks with 2-Mercaptoethanol for SDS-PAGE
This protocol is designed for cleaving DSP crosslinks directly in the sample loading buffer before SDS-PAGE.
Materials:
-
DSP-crosslinked protein sample
-
2X SDS-PAGE sample buffer (containing 2% SDS, 62.5 mM Tris-HCl pH 6.8, 10% glycerol)
-
2-Mercaptoethanol (BME)
-
Heating block or water bath at 95-100°C
Procedure:
-
To your DSP-crosslinked protein sample, add an equal volume of 2X SDS-PAGE sample buffer.
-
Add 2-mercaptoethanol to the sample to a final concentration of 5%.[5]
-
Allow the sample to cool to room temperature before loading it onto the SDS-PAGE gel.
Quantitative Data Summary
The following tables summarize the recommended conditions for cleaving DSP crosslinks with DTT and 2-mercaptoethanol.
Table 1: DTT Cleavage Conditions
| Parameter | Recommended Range | Source(s) |
| Concentration | 20 - 50 mM | [3][4][5] |
| Temperature | 37°C | [3][4][5] |
| Incubation Time | 30 minutes | [3][4][5] |
Table 2: 2-Mercaptoethanol Cleavage Conditions (in SDS-PAGE Sample Buffer)
| Parameter | Recommended Value | Source(s) |
| Concentration | 5% | [5] |
| Temperature | 95 - 100°C | [1][5] |
| Incubation Time | 5 - 15 minutes | [1][2][5] |
Visualizations
DSP Crosslinking and Cleavage Workflow
Caption: Workflow of DSP crosslinking and subsequent cleavage by a reducing agent.
Chemical Mechanism of DSP Cleavage
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 6. nbinno.com [nbinno.com]
- 7. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 8. Dithiobis(succinimidyl propionate) (DSP) Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 9. nbinno.com [nbinno.com]
- 10. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 11. biocompare.com [biocompare.com]
- 12. The Effects of Dithiothreitol on DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antibody Detection after DSP Crosslinking
This guide provides troubleshooting advice for researchers who are unable to detect their protein of interest by antibody-based methods, such as Western blotting or immunoprecipitation, following dithiobis(succinimidyl propionate) (DSP) crosslinking.
Troubleshooting Guide
Question: Why can't my antibody detect my protein of interest after DSP crosslinking?
Answer:
Failure to detect a protein after DSP crosslinking is a common issue that can arise from several factors, primarily related to how the crosslinker interacts with your protein and the subsequent experimental steps. The most common causes are epitope masking, over-crosslinking leading to large insoluble aggregates, and incomplete reversal of the crosslinking.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Investigate Potential Epitope Masking
DSP crosslinks proteins by reacting with primary amines, such as the side chains of lysine (B10760008) residues.[1][2] If these residues are located within the epitope recognized by your antibody, the crosslinker can physically block the antibody from binding. This is a frequent cause of signal loss.[3]
Troubleshooting Epitope Masking:
-
Antibody Selection:
-
If you are using a monoclonal antibody, its single epitope is more susceptible to being masked.[3] Consider switching to a polyclonal antibody, which recognizes multiple epitopes on the target protein. This increases the probability that at least one epitope remains accessible after crosslinking.[3]
-
If the epitope of your antibody is known, check if it contains lysine residues. If so, epitope masking is a likely cause.
-
-
Use a Different Crosslinker:
-
If epitope masking is suspected and you must use a crosslinker, consider one with a different spacer arm length or one that targets different functional groups, if compatible with your experimental goals.
-
Step 2: Verify the Crosslinking Reaction and its Reversibility
It's crucial to confirm that your crosslinking is effective and, most importantly, that it's being fully reversed before detection. Incomplete reversal will leave your protein in a high molecular weight complex, which may not be recognized by the antibody or may not migrate as expected in SDS-PAGE.
Experimental Protocol: Validating DSP Crosslinking and Reversal
This experiment will help you determine if your crosslinking is working and if your reversal conditions are adequate.
-
Sample Preparation: Prepare three aliquots of your cell lysate or protein sample:
-
Sample A (Negative Control): No DSP treatment.
-
Sample B (Crosslinked, Non-Reduced): Treated with DSP, but without a reducing agent in the loading buffer.
-
Sample C (Crosslinked, Reduced): Treated with DSP, with a reducing agent in the loading buffer.
-
-
DSP Crosslinking (for Samples B and C):
-
Incubate your samples with DSP. The optimal concentration should be determined by titration, but a starting point is often between 0.1 mM and 1 mM.[1][4]
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[5][6]
-
Quench the reaction by adding Tris buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[3][5]
-
-
Sample Buffer Addition:
-
Sample A: Add standard SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Sample B: Add SDS-PAGE loading buffer without any reducing agent.
-
Sample C: Add standard SDS-PAGE loading buffer containing a reducing agent.
-
-
SDS-PAGE and Western Blotting:
-
Boil all samples for 5-10 minutes. For samples with crosslinking, you may need to boil for a longer duration (e.g., 15 minutes) to ensure complete reversal in the reduced sample.[3]
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe with your antibody of interest.
-
Interpreting the Results:
| Sample | Expected Result | Interpretation |
| A (Control) | A sharp band at the expected molecular weight of your protein. | This is your baseline. |
| B (Non-Reduced) | A high molecular weight smear, or the band disappearing from its original position.[1][3] | Crosslinking was successful. |
| C (Reduced) | A sharp band that migrates at the same position as the control (Sample A).[3] | The crosslinking is reversible under your current conditions. |
If you see a band in Sample C that matches Sample A, but you still don't see your protein in your main experiment, the issue is likely epitope masking. If the band in Sample C does not return to the expected molecular weight, your reversal protocol is inefficient.
Step 3: Optimize DSP Concentration to Avoid Over-Crosslinking
Over-crosslinking can create large, insoluble protein complexes that cannot enter the gel or transfer efficiently to the membrane.[1][3]
Troubleshooting Over-Crosslinking:
-
Titrate DSP Concentration: Perform a dose-response experiment with varying concentrations of DSP (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM).[1] Run these samples on a Western blot to find the lowest concentration that effectively crosslinks your protein of interest without causing it to disappear.
-
Adjust Incubation Time: You can also try reducing the incubation time for the crosslinking reaction.
Step 4: Refine Your Western Blot Protocol
Sometimes, the issue may lie in the Western blot technique itself, which can be exacerbated by the presence of the crosslinker.
General Western Blot Troubleshooting:
| Potential Issue | Recommended Solution |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to confirm that proteins have transferred from the gel to the membrane.[7][8] |
| Suboptimal Antibody Concentration | Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C).[9] |
| Inappropriate Blocking | Over-blocking can sometimes mask epitopes. Try reducing the blocking time or switching to a different blocking agent (e.g., from milk to BSA, or vice versa).[7][10] |
| Insufficient Washing | Inadequate washing can lead to high background, which might obscure a weak signal. Ensure you are using a sufficient volume of wash buffer with gentle agitation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is DSP and how does it work?
Dithiobis(succinimidyl propionate), or DSP, is a homobifunctional, amine-reactive, and cleavable crosslinker.[2][5] It has an N-hydroxysuccinimide (NHS) ester at each end of a 12.0 Å spacer arm, which allows it to covalently link proteins that are in close proximity by reacting with their primary amines (e.g., lysine residues).[2] The spacer arm contains a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, making the crosslinking reversible.[1][2]
Q2: How can I be sure my DSP is active?
DSP is sensitive to moisture and can hydrolyze over time.[11][12] To ensure its activity, always allow the vial to come to room temperature before opening to prevent condensation.[11] It is best to dissolve DSP in a dry organic solvent like DMSO or DMF immediately before use.[11][13]
Q3: My protein appears as a high molecular weight smear even after adding reducing agents. What should I do?
This indicates incomplete reversal of the crosslinking. Try the following:
-
Increase the concentration of the reducing agent: You may need to use a higher concentration of DTT or β-mercaptoethanol in your loading buffer.
-
Increase boiling time: Boiling your sample for a longer period (e.g., 15-20 minutes) can help to fully reduce the disulfide bonds in the DSP.[3]
-
Use a stronger reducing agent: TCEP (tris(2-carboxyethyl)phosphine) is a more potent reducing agent than DTT and can be more effective.
Q4: Could the DSP crosslinker be causing my protein to degrade?
While DSP itself is not known to cause protein degradation, the additional incubation steps and changes in buffer conditions could potentially make your protein more susceptible to endogenous proteases. Always include protease inhibitors in your lysis buffer.[7]
Q5: Can I use a polyclonal antibody to overcome epitope masking?
Yes, this is a highly recommended strategy. Polyclonal antibodies bind to multiple epitopes on a protein. Therefore, even if one or more epitopes are blocked by the this compound, others may remain accessible for antibody binding, increasing the chances of detection.[3]
Data and Protocols
Table 1: Recommended Reagent Concentrations for DSP Crosslinking
| Reagent | Purpose | Typical Concentration Range | Notes |
| DSP | Crosslinking | 0.05 - 2 mM | Titration is highly recommended to find the optimal concentration.[1] |
| Tris Buffer | Quenching | 20 - 50 mM | Added after crosslinking to stop the reaction.[3][5] |
| DTT | Reversal | 50 - 100 mM (in loading buffer) | A common reducing agent for cleaving the disulfide bond. |
| β-mercaptoethanol | Reversal | 5 - 10% (v/v) (in loading buffer) | An alternative reducing agent. |
Diagrams
Caption: Workflow for DSP crosslinking and subsequent detection by Western blot.
Caption: Diagram illustrating how DSP can mask an antibody's epitope.
Caption: A troubleshooting decision tree for loss of antibody signal.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. images.novusbio.com [images.novusbio.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. proteochem.com [proteochem.com]
- 12. repository.ias.ac.in [repository.ias.ac.in]
- 13. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]
Technical Support Center: Troubleshooting DSP Crosslinking in Western Blot Experiments
This guide provides solutions for researchers encountering high molecular weight smears in Western blots after using the crosslinking agent Dithiobis(succinimidyl propionate) (DSP).
Troubleshooting Guide: High Molecular Weight Smears
High molecular weight smears or the retention of protein complexes in the stacking gel are common issues when performing Western blots after in-vivo crosslinking. These artifacts typically arise from excessive crosslinking, the formation of large, insoluble protein aggregates, or the incomplete reversal of the crosslinker.
Q1: Why am I seeing a high molecular weight smear at the top of my Western blot after DSP crosslinking?
A1: A high molecular weight smear indicates that your target protein is part of a large, crosslinked complex that cannot migrate properly through the polyacrylamide gel.[1][2] This can be due to several factors:
-
Excessive Crosslinking: The concentration of DSP was too high, or the incubation time was too long, leading to the formation of extensive, insoluble protein networks.[1][2] At very high concentrations, DSP can cause the formation of huge protein complexes that are unable to enter the resolving gel.[1][2]
-
Incomplete Reversal (Cleavage): The disulfide bond within the DSP linker was not fully cleaved before electrophoresis. This leaves the protein complexes intact. This can be caused by depleted or insufficient reducing agents in the sample buffer.[3][4]
-
Protein Aggregation: The experimental conditions (e.g., high protein concentration, sample heating) may have caused the proteins to aggregate independently of the crosslinking reaction.[5][6] Some proteins, particularly hydrophobic ones, are prone to aggregation when heated in the presence of SDS.[7][8]
A logical approach to diagnosing this issue is essential. The following workflow can help pinpoint the cause.
Figure 1: Troubleshooting workflow for high molecular weight smears.
Q2: How can I optimize the DSP concentration to avoid excessive crosslinking?
A2: Achieving optimal crosslinking is often empirical.[9] It is critical to perform a concentration titration to find the ideal balance where specific protein interactions are stabilized without causing widespread, non-specific crosslinking.[1][3] A smear band at a lower DSP concentration (e.g., 0.1 mM) can indicate successful crosslinking, while a very high concentration (e.g., 1 mM) may cause the entire complex to be too large to enter the gel.[1][2]
| Parameter | Recommendation | Rationale |
| DSP Concentration Range | 0.1 mM - 2 mM | Start with a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM) to identify the optimal level.[1][10] |
| Incubation Time | 30-45 minutes at Room Temp or 2-3 hours on ice | Shorter times at warmer temperatures or longer times on ice can be tested.[10] |
| Control | No DSP (0 mM) | A non-crosslinked control is essential to compare against. |
| Analysis | Western Blot | Analyze lysates on a Western blot. The ideal concentration should show a shift in your protein of interest's band or the appearance of higher MW bands, not a smear in the stacking gel. |
Q3: My smear persists even after adding reducing agents. What could be wrong?
A3: This strongly suggests incomplete cleavage of the DSP linker. The disulfide bond in DSP requires a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) and heat to be efficiently cleaved.[4][11]
-
Use Fresh Reagents: Reducing agents, especially DTT, oxidize over time. Always use a fresh solution or add fresh reducing agent to your sample buffer before use.[4]
-
Increase Reducing Agent Concentration: If you suspect incomplete reduction, try increasing the concentration of DTT or BME in your loading buffer.[7]
-
Ensure Proper Heating: Heat samples at 70°C for 10 minutes or 95°C for 5 minutes after adding reducing sample buffer to facilitate the cleavage of the disulfide bond.[11][12] Note that some proteins may aggregate at 95°C, so 70°C can be a safer starting point.[13]
-
Consider Alternative Reducing Agents: For very stubborn aggregates, a phosphine-based reducing agent like TCEP may be more effective.[7]
Q4: How should I adjust my Western blot protocol for high molecular weight crosslinked complexes?
A4: High molecular weight proteins and complexes require adjustments to standard Western blotting protocols for efficient separation and transfer.
-
Gel Electrophoresis: Use a lower percentage polyacrylamide gel (e.g., 6-8%) to allow for better resolution of large proteins.[7]
-
Protein Transfer: High MW proteins transfer less efficiently. To improve transfer, you can add a small amount of SDS (0.01–0.05%) to the transfer buffer to help proteins elute from the gel.[14] Additionally, consider an overnight wet transfer at a low, constant voltage (e.g., 20-30V) at 4°C.[7][15]
-
Membrane Choice: Use a membrane with a larger pore size (0.45 µm) for high molecular weight proteins.[13]
Experimental Protocols
Protocol 1: DSP Crosslinking of Adherent Cells
This protocol provides a general framework for in-cell crosslinking using DSP.
-
Cell Preparation: Grow adherent cells to the desired confluency.
-
Washing: Aspirate the culture medium and wash the cells twice with a non-amine-containing buffer, such as PBS (Phosphate-Buffered Saline), pH 7.4.[10]
-
Crosslinker Preparation: Immediately before use, dissolve DSP in dry DMSO or DMF to make a stock solution (e.g., 50 mM).[10] DSP is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Crosslinking Reaction: Dilute the DSP stock solution in PBS to the desired final concentration (e.g., 0.1 - 2 mM). Add the crosslinking solution to the cells and incubate for 30-45 minutes at room temperature or 2-3 hours on ice.[10]
-
Quenching: Aspirate the crosslinking solution. To quench any unreacted DSP, add a quenching buffer (e.g., 25-50 mM Tris, pH 7.4 in PBS) and incubate for 10-15 minutes at room temperature.[9][10]
-
Final Wash: Wash the cells twice with cold PBS to remove excess quenching reagent. The cells are now ready for lysis.
Protocol 2: Sample Preparation for SDS-PAGE after DSP Crosslinking
-
Cell Lysis: Lyse the crosslinked and quenched cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[12] If necessary, sonicate the lysate to shear chromatin and reduce viscosity.[13]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Sample Buffer Addition: Mix the desired amount of protein lysate with 2x or 4x SDS-PAGE sample buffer containing a fresh, high concentration of a reducing agent (e.g., final concentration of 100 mM DTT or 5% BME).[8][11]
-
Reversal of Crosslinking: Heat the samples at 70°C for 10 minutes or 95°C for 5 minutes to denature the proteins and cleave the DSP crosslinker.[11][12]
-
Centrifugation: Centrifuge the samples at high speed for 5-10 minutes to pellet any insoluble debris.[16]
-
Loading: Carefully load the supernatant onto the SDS-PAGE gel, avoiding the pelleted material.
Frequently Asked Questions (FAQs)
Q1: What is DSP and how does it work? A1: Dithiobis(succinimidyl propionate), or DSP (also known as Lomant's Reagent), is a homobifunctional, amine-reactive crosslinker.[11][17] It contains an N-hydroxysuccinimide (NHS) ester at each end that reacts with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds. Its 12.0 Å spacer arm is cleavable due to a central disulfide bond, which can be broken by reducing agents.[10][17]
Figure 2: Mechanism of DSP crosslinking and cleavage.
Q2: What are the appropriate controls for a DSP crosslinking experiment? A2: To correctly interpret your results, several controls are crucial:
-
Negative Control (No Crosslinker): A sample processed identically but without the addition of DSP. This shows the baseline protein interactions and migration pattern.
-
Non-Reducing Condition: A crosslinked sample run on the gel in sample buffer without a reducing agent. This confirms that the crosslinking was successful, as you should observe a significant band shift or a high molecular weight smear.[3]
-
Reducing Condition: Your experimental sample, which is crosslinked and then treated with a reducing agent. This should show the reversal of the crosslinking.
Q3: Can I use DSP to crosslink protein complexes for co-immunoprecipitation (Co-IP)? A3: Yes, DSP is frequently used to stabilize weak or transient protein-protein interactions that might otherwise be lost during cell lysis or immunoprecipitation steps.[11][17] The ability to cleave the crosslinker after IP is a major advantage for subsequent analysis by Western blot or mass spectrometry.[1]
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. proteochem.com [proteochem.com]
- 11. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DSP Crosslinking Efficiency
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the crosslinking agent Dithiobis(succinimidyl propionate) (DSP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein crosslinking experiments, with a specific focus on the critical role of buffer composition.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your DSP crosslinking experiments.
Issue 1: Low or No Crosslinking Efficiency
Question: I am not observing any crosslinked products, or the yield is very low. What could be the cause?
Answer:
Several factors related to your buffer and experimental setup can lead to poor crosslinking efficiency. Consider the following potential causes and solutions:
-
Incorrect Buffer pH: The crosslinking reaction of NHS esters is highly pH-dependent.[1] The optimal pH range for DSP crosslinking is between 7.0 and 9.0.[2][3]
-
At low pH (<7.0): Primary amine groups on your protein are protonated, which reduces their nucleophilicity and, consequently, the reaction rate with the NHS ester.[1][4] While crosslinking can still occur at acidic pH, efficiency is significantly reduced.[4][5]
-
At high pH (>9.0): The hydrolysis of the NHS ester group on the DSP molecule is accelerated, leading to the inactivation of the crosslinker before it can react with the target proteins.[1][6]
-
-
Presence of Competing Primary Amines: Your reaction buffer may contain molecules with primary amines that compete with your target protein for reaction with DSP.
-
Solution: Avoid using buffers that contain primary amines, such as Tris and glycine (B1666218).[2][7] These are often used for quenching the reaction but should not be present during the crosslinking step.[2]
-
-
Hydrolyzed DSP: DSP is moisture-sensitive and its NHS esters can hydrolyze when exposed to water.[3][7]
Issue 2: Protein Bands Disappear on Western Blot After Crosslinking
Question: After performing DSP crosslinking, I can no longer detect my protein of interest via Western blot. Why is this happening?
Answer:
This is a common issue that can be caused by a few factors:
-
Epitope Masking: The DSP crosslinker reacts with primary amines, which are often present in lysine (B10760008) residues. If a critical lysine residue is part of the epitope recognized by your antibody, the crosslinking reaction can block antibody binding.[10]
-
Formation of High Molecular Weight Complexes: Extensive crosslinking can lead to the formation of very large, insoluble protein complexes that may not enter the gel during electrophoresis or may get stuck in the stacking gel.[10][11]
-
Incomplete Cleavage of the Disulfide Bond: DSP is a cleavable crosslinker, and for SDS-PAGE analysis of individual proteins, the disulfide bond in the spacer arm must be cleaved.
-
Solution: Ensure that your SDS-PAGE sample buffer contains a sufficient concentration of a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME) and that you are heating the sample sufficiently (e.g., 95-100°C for 5-10 minutes) to ensure complete cleavage.[9][10]
-
Frequently Asked Questions (FAQs)
1. What is the optimal buffer composition for DSP crosslinking?
The ideal buffer for DSP crosslinking should be free of primary amines and have a pH between 7.0 and 9.0.[2][3] Commonly recommended buffers include:
2. Why should I avoid Tris or glycine buffers during the crosslinking reaction?
Tris and glycine both contain primary amines, which will compete with the primary amines on your target protein for reaction with the this compound.[2][7] This will reduce the efficiency of your intended protein-protein crosslinking. These reagents are, however, ideal for quenching the reaction once it is complete.[2]
3. How does pH affect DSP crosslinking efficiency?
The pH of the reaction buffer is a critical parameter.[6] The reaction between the NHS ester of DSP and a primary amine on a protein is a nucleophilic attack.[13]
-
Below pH 7.0: The primary amines on the protein are increasingly protonated (-NH3+), making them poor nucleophiles and slowing down the reaction.[4]
-
Between pH 7.0 and 9.0: This is the optimal range where there is a good balance between the availability of deprotonated, reactive primary amines and the stability of the NHS ester.[3]
-
Above pH 9.0: The rate of hydrolysis of the NHS ester increases significantly, leading to the inactivation of the crosslinker.[6]
4. How should I prepare and handle DSP?
DSP is not soluble in water and is sensitive to moisture.[8][14]
-
Preparation: Allow the vial to come to room temperature before opening to prevent moisture condensation.[3] Dissolve DSP in a dry organic solvent such as DMSO or DMF immediately before use to create a stock solution.[3][8] This stock solution is then added to the aqueous reaction buffer. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[14]
5. How do I stop (quench) the DSP crosslinking reaction?
To stop the reaction, add a buffer containing a high concentration of primary amines to consume any unreacted DSP.[2] A final concentration of 20-50 mM Tris or glycine is commonly used.[2][8] Incubate for 15 minutes at room temperature to ensure complete quenching.[2][8]
Data Presentation
Table 1: Recommended Buffer Conditions for DSP Crosslinking
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.0 - 9.0 | Optimal balance between amine reactivity and NHS ester stability.[1][3][4] |
| Buffer Type | PBS, HEPES, Bicarbonate, Borate | Inert buffers that do not contain primary amines.[2] |
| Additives to Avoid | Tris, Glycine, other primary amines | Compete with the target protein for reaction with DSP.[2][7] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Crosslinking | Incorrect buffer pH | Adjust pH to 7.0-9.0.[3] |
| Presence of competing amines | Use a non-amine-containing buffer like PBS or HEPES.[2] | |
| Hydrolyzed DSP | Prepare fresh DSP in dry DMSO/DMF before each use.[3] | |
| Protein Not Detected on WB | Epitope masking | Use a different antibody or a polyclonal antibody. |
| High molecular weight aggregates | Reduce DSP concentration or reaction time; check for smears on a non-reducing gel.[10] | |
| Incomplete cleavage of DSP | Ensure sufficient reducing agent in sample buffer and adequate heating.[9][10] |
Experimental Protocols
General Protocol for In-Solution Protein Crosslinking with DSP
-
Sample Preparation: Prepare your protein sample in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0). If your sample is in a buffer containing primary amines, dialyze it against the reaction buffer.[2]
-
DSP Preparation: Immediately before use, dissolve DSP in dry DMSO to a concentration of 10-25 mM.[2][8]
-
Crosslinking Reaction: Add the DSP solution to your protein sample. The molar excess of DSP to protein will need to be optimized. A 20- to 50-fold molar excess is a common starting point for protein concentrations below 5 mg/mL.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM.[2]
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to stop the reaction.[2]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry. For SDS-PAGE, ensure your sample buffer contains a reducing agent to cleave the DSP.
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
Technical Support Center: Quenching Efficiency of Tris Buffer in DSP Reactions
Welcome to the technical support center for optimizing the use of Tris buffer in quenching Dithiobis(succinimidyl propionate) (DSP) crosslinking reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for using Tris buffer to quench DSP reactions?
A1: Dithiobis(succinimidyl propionate) (DSP) is a homobifunctional crosslinker with two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[1][] Tris(hydroxymethyl)aminomethane, the active component of Tris buffer, contains a primary amine. When added to the reaction, this primary amine on the Tris molecule competitively reacts with any unreacted NHS esters on the DSP, effectively capping them and preventing further crosslinking. This process is known as quenching.[1]
Q2: Why is quenching an important step in DSP crosslinking experiments?
A2: Quenching is a critical step for several reasons:
-
Controls the reaction: It stops the crosslinking reaction at a specific time point, allowing for better control over the extent of crosslinking.
-
Prevents non-specific crosslinking: Unquenched DSP can continue to crosslink proteins during cell lysis or immunoprecipitation, leading to the formation of artificial, non-specific protein complexes.[3]
-
Minimizes sample aggregation: Over-crosslinking can lead to the formation of large, insoluble protein aggregates, which can result in low protein yield and difficulty in subsequent analyses like SDS-PAGE and Western blotting.[3]
Q3: What is the optimal concentration of Tris buffer for quenching DSP?
A3: The optimal concentration of Tris for quenching can vary depending on the initial concentration of DSP used and the specifics of the experimental system. However, a final concentration of 20 mM to 200 mM Tris is commonly recommended.[4][5] For most applications, starting with a final concentration of 20-50 mM is a good practice.[6][7][8]
Q4: How long should the quenching reaction be incubated?
A4: A quenching incubation time of 10 to 15 minutes at room temperature is generally sufficient to ensure that all unreacted DSP is inactivated.[4][5]
Q5: At what pH should the Tris quenching buffer be?
A5: The quenching reaction is typically performed at a pH of 7.4 to 8.0.[4][5] This pH range is a compromise between the reactivity of the primary amine on Tris and the stability of the NHS ester. While higher pH increases the rate of the quenching reaction (aminolysis), it also significantly accelerates the hydrolysis of the NHS ester, which is a competing, non-productive reaction.[1][9]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Low protein yield after crosslinking and lysis | Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates that are lost during centrifugation. | • Optimize DSP concentration: Perform a titration of DSP concentrations to find the optimal balance between efficient crosslinking and maintaining protein solubility. • Ensure efficient quenching: Use a sufficient concentration of Tris (e.g., 20-50 mM) and incubate for at least 15 minutes to stop the reaction effectively.[6][8] • Adjust lysis buffer: Consider using harsher lysis conditions (e.g., with SDS) to solubilize crosslinked complexes, provided it is compatible with your downstream application and antibodies.[3] |
| Antibody fails to detect the protein of interest after crosslinking | Epitope masking: The DSP crosslinker may have reacted with lysine residues within the antibody's binding site on the target protein, preventing recognition.[3][6] | • Use a different antibody: If possible, use a polyclonal antibody or a monoclonal antibody that recognizes a different epitope. • Reduce DSP concentration: A lower degree of crosslinking may leave the epitope accessible. • Confirm crosslinking: Run a non-reducing SDS-PAGE to check for a high molecular weight smear, which indicates successful crosslinking.[3] |
| High background or non-specific bands in Co-IP/Western Blot | Inefficient quenching: Unreacted DSP may continue to crosslink proteins after the intended reaction time, leading to non-specific interactions. | • Increase Tris concentration: Try a higher final concentration of Tris in your quenching buffer (e.g., 100-200 mM).[5] • Increase quenching time: Extend the quenching incubation to 20-30 minutes. • Add quencher before lysis: Ensure the quenching step is completed before adding any lysis buffer that does not contain primary amines. |
| No crosslinking observed (e.g., no higher molecular weight bands) | Hydrolysis of DSP: The NHS esters on DSP are moisture-sensitive and can hydrolyze, rendering them inactive.[4][10] This is accelerated at higher pH.[1][9] | • Use fresh DSP: Prepare DSP solution in a dry, anhydrous solvent like DMSO or DMF immediately before use.[4][11] Do not store DSP in solution.[10] • Check buffer composition: Ensure your reaction buffer is free of primary amines (like Tris or glycine) before the quenching step.[1][12][13] • Optimize pH: Perform the crosslinking reaction at a pH between 7.2 and 8.0 to balance amine reactivity and NHS ester stability.[1] |
Data Presentation
The efficiency of both the DSP crosslinking reaction and the Tris quenching reaction is influenced by the hydrolytic stability of the NHS ester. The following table summarizes the half-life of NHS esters at various pH values, illustrating the competition between the desired reaction with amines and the undesirable hydrolysis with water.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][9] |
| 8.0 | Room Temperature | ~3.5 hours[9] |
| 8.6 | 4 | 10 minutes[1][9] |
| 9.0 | Room Temperature | ~2 hours[9] |
This data highlights the importance of performing DSP reactions and quenching promptly and at a controlled pH to maximize efficiency.
The following table provides recommended starting conditions for quenching DSP reactions with Tris buffer, based on common laboratory protocols.
| Parameter | Recommended Range | Rationale |
| Final Tris Concentration | 20 - 200 mM[4][5] | A sufficient molar excess of Tris is needed to outcompete the remaining primary amines on proteins for the unreacted DSP. |
| Quenching Time | 10 - 15 minutes[4][5] | Allows for the complete reaction of Tris with the remaining active NHS esters. |
| pH of Quenching Buffer | 7.4 - 8.0[4][5] | Optimizes the nucleophilicity of the primary amine on Tris while minimizing the hydrolysis of the NHS ester. |
| Temperature | Room Temperature or on Ice | The reaction is not highly temperature-sensitive, but performing it on ice can help preserve protein complexes.[4][6] |
Experimental Protocols
Protocol 1: Intracellular Crosslinking and Quenching
-
Cell Preparation: Wash cells twice with an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[4][14]
-
DSP Preparation: Immediately before use, dissolve DSP in anhydrous DMSO to a stock concentration of 25-100 mM.[6][7][11]
-
Crosslinking Reaction: Add the DSP stock solution to the cells in PBS to a final concentration of 0.1-2 mM.[15] Incubate for 30 minutes at room temperature or for 2 hours on ice.[8][14]
-
Quenching: To stop the reaction, add a 1 M Tris stock solution (pH 7.4-8.0) to a final concentration of 20-50 mM.[6][7][8]
-
Incubation: Incubate for 15 minutes at room temperature with gentle mixing.[6][7]
-
Downstream Processing: Proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, SDS-PAGE).
Protocol 2: In Vitro Protein Crosslinking and Quenching
-
Protein Preparation: Ensure the purified protein sample is in an amine-free buffer (e.g., HEPES or phosphate (B84403) buffer) at a pH of 7.2-8.0.[1][7]
-
DSP Preparation: Prepare a fresh solution of DSP in anhydrous DMSO.
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of DSP to the protein solution.[8][14] Incubate for 30-60 minutes at room temperature.
-
Quenching: Add a 1 M Tris stock solution (pH 7.4-8.0) to a final concentration of 20-50 mM.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents: If necessary, remove excess DSP and quenching reagent by dialysis or gel filtration.[4][5]
Visualizations
Caption: Chemical reactions of DSP with a protein and Tris buffer.
Caption: General experimental workflow for DSP crosslinking.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. proteochem.com [proteochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fgsc.net [fgsc.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 11. medkoo.com [medkoo.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. store.sangon.com [store.sangon.com]
- 15. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DSP vs. Formaldehyde for Protein Interaction Studies
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinking strategy for elucidating protein-protein interactions.
In the intricate world of cellular biology, understanding the dynamic interplay between proteins is paramount to unraveling complex biological processes and advancing drug discovery. Chemical crosslinking has emerged as a powerful tool to capture these transient interactions, effectively freezing them in time for subsequent analysis. Among the plethora of crosslinking agents available, Dithiobis(succinimidyl propionate) (DSP) and formaldehyde (B43269) are two of the most widely employed reagents, each with a distinct set of characteristics that make them suitable for different applications. This guide provides a comprehensive and objective comparison of DSP and formaldehyde, supported by experimental data and detailed protocols, to empower researchers in making an informed decision for their protein interaction studies.
At a Glance: Key Differences
| Feature | DSP (Dithiobis(succinimidyl propionate)) | Formaldehyde |
| Type | Homobifunctional NHS-ester | Aldehyde |
| Spacer Arm Length | 12.0 Å | ~2-3 Å (zero-length)[1] |
| Reactivity | Primary amines (e.g., Lysine)[2] | Primary and secondary amines, sulfhydryls, phenols, imidazoles[2] |
| Cleavability | Thiol-cleavable (reversible)[3] | Heat-reversible[4] |
| Cell Permeability | Permeable to cell membranes[3] | Highly permeable to cell membranes[1] |
| Primary Applications | Co-immunoprecipitation (Co-IP), mass spectrometry (MS), capturing weak/transient interactions | Chromatin immunoprecipitation (ChIP), Co-IP, proximity ligation assays, tissue fixation |
| Key Advantage | Reversibility simplifies downstream analysis, particularly for mass spectrometry | Short crosslinking distance provides high confidence in direct interactions |
| Key Disadvantage | Longer spacer arm may capture indirect interactions | Irreversible modifications can complicate mass spectrometry analysis |
Performance in Protein Interaction Studies: A Quantitative Look
Direct quantitative comparisons of DSP and formaldehyde in the same experimental system are limited in published literature. However, by examining data from large-scale proteomic studies utilizing each crosslinker, we can gain insights into their respective performance.
| Metric | DSP (and similar NHS-ester crosslinkers) | Formaldehyde |
| Identified Inter-protein Crosslinks | A study using a combination of three crosslinkers, including the DSP-like cleavable crosslinker DSSO, identified 2,110 protein-protein interactions in human cells. | A study on in-situ formaldehyde crosslinking in human cells identified 90 inter-protein crosslinks.[5][6][7] |
| Identified Intra-protein Crosslinks | The same study identified 3,785 intra-protein crosslinks. | The same formaldehyde study identified 469 intra-protein crosslinks.[5][6][7] |
| Noteworthy Application | DSP has been shown to be effective in capturing weak or transient interactions that are often missed with other methods.[1][8] | Formaldehyde's short spacer arm is ideal for confirming direct binding partners with high confidence.[1] |
It is important to note that the data presented above is derived from different studies with varying experimental conditions and analytical pipelines. Therefore, these numbers should be considered as illustrative of the potential of each crosslinker rather than a direct measure of comparative efficacy.
Unveiling the Mechanisms: How They Work
The distinct chemical properties of DSP and formaldehyde dictate their mode of action in stabilizing protein complexes.
DSP: A Reversible Bridge
DSP is a homobifunctional crosslinker, meaning it has two identical reactive groups at either end of a spacer arm. These reactive groups are N-hydroxysuccinimide (NHS) esters, which readily react with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. The key feature of DSP is the disulfide bond within its 12.0 Å spacer arm. This bond can be easily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, making the crosslinking reversible. This reversibility is a significant advantage for downstream applications like mass spectrometry, as it allows for the separation of crosslinked proteins before analysis.
Formaldehyde: A Zero-Length Fixative
Formaldehyde is a small, highly reactive molecule that rapidly penetrates cell membranes. It forms methylene (B1212753) bridges between reactive amino acid side chains that are in very close proximity (approximately 2-3 Å). Its reactivity is not limited to primary amines; it can also react with sulfhydryl (cysteine), phenolic (tyrosine), and imidazole (B134444) (histidine) groups. The crosslinks formed by formaldehyde are reversible by heating, typically at temperatures above 65°C.[4] This property is often exploited to release crosslinked proteins from DNA in chromatin immunoprecipitation (ChIP) experiments.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for in vivo crosslinking followed by co-immunoprecipitation. Optimization of parameters such as crosslinker concentration and incubation time is crucial for successful outcomes.
In Vivo Crosslinking with DSP followed by Co-Immunoprecipitation
This protocol is adapted from methodologies that have successfully identified weak and transient protein interactions.[8]
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS)
-
DSP (Dithiobis(succinimidyl propionate))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (RIPA or other suitable buffer)
-
Protease and phosphatase inhibitors
-
Antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Reducing sample buffer (containing DTT or β-mercaptoethanol)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
DSP Crosslinking:
-
Immediately before use, prepare a 20 mM stock solution of DSP in DMSO.
-
Resuspend the cell pellet in ice-cold PBS and add the DSP stock solution to a final concentration of 0.5-2 mM.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM Tris-HCl and incubate for 15 minutes at room temperature to stop the crosslinking reaction.
-
Cell Lysis: Pellet the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution and Reversal:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Add reducing sample buffer and heat at 95-100°C for 5-10 minutes to cleave the DSP crosslinker and denature the proteins.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting or prepare for mass spectrometry analysis.
In Vivo Crosslinking with Formaldehyde followed by Co-Immunoprecipitation
This protocol is based on established methods for formaldehyde crosslinking in protein interaction studies.[8]
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (freshly prepared 37% stock)
-
Quenching buffer (e.g., 1.25 M Glycine)
-
Lysis buffer (RIPA or other suitable buffer)
-
Protease and phosphatase inhibitors
-
Antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Sample buffer
Procedure:
-
Cell Preparation: Wash cultured cells twice with PBS at room temperature.
-
Formaldehyde Crosslinking:
-
Resuspend the cells in PBS and add formaldehyde to a final concentration of 0.5-1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
-
Quenching: Add quenching buffer to a final concentration of 125 mM Glycine and incubate for 5 minutes at room temperature to stop the crosslinking reaction.
-
Cell Lysis: Pellet the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Follow the same steps as for the DSP protocol (steps 5a-c).
-
Washing: Wash the beads several times with wash buffer.
-
Elution and Reversal:
-
Elute the protein complexes from the beads.
-
To reverse the crosslinks, add sample buffer and heat the samples at 95-100°C for 15-30 minutes. For some applications, a lower temperature (e.g., 65°C) for a longer duration may be necessary to preserve certain epitopes.[4]
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting or prepare for mass spectrometry.
Experimental Workflow Visualization
The general workflow for a crosslinking-immunoprecipitation experiment is outlined below.
Making the Right Choice: DSP or Formaldehyde?
The decision to use DSP or formaldehyde ultimately depends on the specific research question and the experimental system.
Choose DSP when:
-
The primary downstream application is mass spectrometry, as the cleavable nature of DSP simplifies data analysis.
-
You are trying to capture weak or transient protein interactions.
-
You want to minimize non-specific crosslinking to other macromolecules like DNA.
Choose formaldehyde when:
-
You need to confirm a direct interaction between two proteins due to its very short spacer length.
-
You are performing chromatin immunoprecipitation (ChIP) where protein-DNA crosslinking is desired.
-
Cost is a significant consideration, as formaldehyde is a more economical reagent.
Conclusion
Both DSP and formaldehyde are invaluable tools for the study of protein-protein interactions. DSP, with its reversible nature and longer spacer arm, is well-suited for discovery-based proteomics and the capture of labile complexes. Formaldehyde, a zero-length crosslinker, provides high-confidence evidence for direct interactions and is a staple in techniques like ChIP. By understanding the fundamental differences in their chemistry, performance, and experimental application, researchers can strategically select the most appropriate crosslinker to illuminate the intricate protein interaction networks that govern cellular life.
References
- 1. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry [escholarship.org]
- 8. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DSP Crosslinked Protein Interactions
An objective comparison of Dithiobis(succinimidyl) propionate (B1217596) (DSP) crosslinking with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the intricate world of cellular biology, understanding the transient and stable interactions between proteins is paramount to unraveling complex signaling pathways and identifying potential therapeutic targets. Chemical crosslinking has emerged as a powerful tool to "freeze" these interactions, allowing for their subsequent identification and validation. Dithiobis(succinimidyl) propionate (DSP), a membrane-permeable, amine-reactive, and cleavable crosslinker, is a popular choice for these studies. However, the validation of interactions captured by DSP is a critical step to ensure the biological relevance of the findings.
This guide provides a comprehensive comparison of DSP with other crosslinking and validation techniques. We will delve into the experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate workflow for your research needs.
Comparing Crosslinking Chemistries: DSP and Its Alternatives
The choice of crosslinker can significantly impact the outcome of a protein interaction study. Factors such as spacer arm length, reactivity, cleavability, and cell permeability must be considered. Here, we compare DSP with two common alternatives: Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a non-cleavable analog, and formaldehyde (B43269), a zero-length crosslinker.
| Feature | DSP (Dithiobis(succinimidyl) propionate) | BS3 (Bis(sulfosuccinimidyl) suberate) | Formaldehyde |
| Type | Homobifunctional, NHS-ester | Homobifunctional, NHS-ester | Zero-length |
| Spacer Arm Length | 12.0 Å | 11.4 Å | 2.3 - 2.7 Å[1] |
| Reactivity | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Primary amines, amides, and other nucleophiles |
| Cleavability | Cleavable (disulfide bond) by reducing agents (e.g., DTT, TCEP) | Non-cleavable | Reversible by heat |
| Cell Permeability | Permeable | Impermeable (water-soluble) | Permeable |
| Primary Application | In vivo and in vitro crosslinking of interacting proteins. | Cell surface and in vitro crosslinking. | In vivo crosslinking to capture very close interactions. |
Quantitative Comparison of Crosslinker Performance
While direct head-to-head quantitative comparisons of DSP, BS3, and formaldehyde for identifying protein-protein interactions via mass spectrometry are not abundant in the literature, we can infer performance from studies evaluating similar crosslinkers. For instance, a study comparing the cleavable crosslinker disuccinimidyl tartrate (DST) and DSP with formaldehyde for tissue fixation found that cleavage of DSP improved protein recovery by a factor of 18 and increased the number of identified proteins by approximately 20% under mild extraction conditions compared to formaldehyde-fixed tissue.[2] This suggests that the cleavability of DSP can lead to more comprehensive protein identification in mass spectrometry-based proteomics.
Another study comparing a cleavable crosslinker (DUCCT) to the non-cleavable BS3 for labeling proteins in a cell lysate demonstrated that the cleavable crosslinker yielded a higher number of protein identifications, suggesting that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.
| Parameter | DSP | BS3 | Formaldehyde |
| Protein Recovery (from fixed tissue) | High (cleavage improves recovery ~18-fold vs. formaldehyde)[2] | Moderate | Low (requires harsh extraction)[2] |
| Number of Protein IDs (MS) | High (~20% more than formaldehyde under mild extraction)[2] | Moderate | Moderate |
| Data Analysis Complexity (MS) | Lower (cleavability simplifies spectra) | Higher (complex spectra from crosslinked peptides) | High (can form complex adducts) |
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking and validation experiments. Below are representative protocols for DSP, BS3, and formaldehyde crosslinking, followed by a protocol for Co-immunoprecipitation (Co-IP), a key validation technique.
DSP Crosslinking Protocol (In Vivo)
-
Cell Preparation: Culture cells to the desired confluency. Wash cells twice with ice-cold PBS.
-
Crosslinking: Add pre-warmed (37°C) PBS containing the desired concentration of DSP (typically 0.1-2 mM) to the cells.[3] Incubate for 30 minutes at 37°C.[3]
-
Quenching: Stop the crosslinking reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: Proceed with immunoprecipitation, SDS-PAGE, and either Western blotting or mass spectrometry.
BS3 Crosslinking Protocol (Cell Surface)
-
Cell Preparation: Wash cells twice with ice-cold PBS.
-
Crosslinking: Add ice-cold PBS containing 1-3 mM BS3 to the cells. Incubate for 30-60 minutes on ice.
-
Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M Glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes on ice.
-
Cell Lysis and Analysis: Proceed with cell lysis and downstream analysis as with DSP.
Formaldehyde Crosslinking Protocol (In Vivo)
-
Cell Preparation: Wash cells with PBS.
-
Crosslinking: Add PBS containing 1% formaldehyde to the cells.[1] Incubate for 10 minutes at room temperature with gentle rocking.[1]
-
Quenching: Add 1.25 M glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis and Analysis: Wash cells with ice-cold PBS and proceed with lysis and downstream analysis. Note that reversal of formaldehyde crosslinks typically requires heating the sample at 95°C.
Co-immunoprecipitation (Co-IP) Protocol
-
Lysate Preparation: Prepare cell lysate from crosslinked or non-crosslinked cells using a non-denaturing lysis buffer.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein, or by mass spectrometry for unbiased identification of interacting partners.
Validation of Protein Interactions: Beyond Co-IP
While Co-IP is a gold standard for validating protein-protein interactions, other techniques can provide complementary and corroborating evidence.
-
Proximity Ligation Assay (PLA): This highly sensitive technique allows for the in-situ visualization of protein interactions within fixed cells.[4] It utilizes antibodies conjugated with oligonucleotides that, when in close proximity (less than 40 nm), can be ligated and amplified, generating a fluorescent signal.[4][5] PLA can provide spatial information about where the interaction occurs within the cell.[4]
-
Yeast Two-Hybrid (Y2H): A genetic method for identifying binary protein-protein interactions in vivo.[6] It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding and activation domains of the transcription factor, interact.[6] While powerful for screening large libraries of proteins, Y2H is prone to false positives and negatives and the interaction occurs in the yeast nucleus, which may not be the native environment for all proteins.[2][6]
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of protein interactions, diagrams can be invaluable. Below are Graphviz diagrams illustrating a general crosslinking and Co-IP workflow and a simplified representation of the Insulin (B600854) Signaling Pathway, a well-studied system involving numerous protein-protein interactions.[7]
Conclusion
The validation of protein interactions identified through DSP crosslinking is a multi-faceted process that requires careful consideration of the experimental design and the choice of validation methods. While Co-immunoprecipitation remains a cornerstone technique, leveraging alternative approaches such as Proximity Ligation Assays and Yeast Two-Hybrid screens can provide a more comprehensive and robust validation of your findings. The detailed protocols and comparative information provided in this guide aim to equip researchers with the knowledge to confidently navigate the complexities of protein interaction studies and contribute to a deeper understanding of cellular processes.
References
- 1. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 2. Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Landscape Mapping of Functional Proteins in Insulin Signal Transduction and Insulin Resistance: A Network-Based Protein-Protein Interaction Analysis | PLOS One [journals.plos.org]
- 6. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstruction of Protein-Protein Interaction Network of Insulin Signaling in Homo Sapiens - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in DSP Crosslinking Experiments
An objective comparison of common negative controls and alternative crosslinking strategies to minimize non-specific interactions and ensure data integrity in protein-protein interaction studies.
For researchers, scientists, and drug development professionals employing Dithiobis(succinimidyl propionate) (DSP) crosslinking to unravel protein-protein interactions, the selection and implementation of appropriate negative controls are paramount. This guide provides a comprehensive comparison of commonly used negative controls, offering experimental data and detailed protocols to aid in the design of robust crosslinking experiments. Furthermore, it explores alternative crosslinking agents, presenting a broader perspective for optimizing the capture of genuine biological interactions.
The Critical Role of Negative Controls
DSP is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker widely used to stabilize transient and weak protein-protein interactions within their native cellular environment. However, like any chemical crosslinking technique, it is susceptible to non-specific interactions, leading to the identification of false-positive results. Negative controls are therefore indispensable for distinguishing bona fide interactors from background noise, thereby ensuring the reliability and validity of experimental findings.
Comparison of Negative Controls for DSP Crosslinking
The choice of a negative control significantly impacts the interpretation of DSP crosslinking results. Below is a comparison of the most frequently employed negative controls, detailing their principles, advantages, and limitations.
| Negative Control | Principle | Advantages | Disadvantages |
| Vehicle Control | Omitting the DSP crosslinker and treating the sample with the vehicle (e.g., DMSO) alone. | Simple to implement; directly assesses the contribution of the crosslinker to the observed interactions. | May not account for non-specific binding to the antibody or beads used in downstream immunoprecipitation. |
| No-Bait / Beads-Only Control | Performing the immunoprecipitation step with beads that have not been conjugated to the bait-specific antibody. | Effectively identifies proteins that non-specifically bind to the immunoprecipitation beads. | Does not control for non-specific binding to the antibody itself. |
| Isotype Control | Using a non-specific antibody of the same isotype and at the same concentration as the primary antibody for immunoprecipitation. | Controls for non-specific binding to the constant (Fc) region of the antibody, providing a more stringent control than the no-bait approach. | The isotype control antibody may not perfectly mimic all non-specific interactions of the primary antibody. |
| Cells Not Expressing the Protein of Interest | Using a cell line that does not express the bait protein of interest for the crosslinking and immunoprecipitation experiment.[1] | Provides a comprehensive control for both non-specific binding to the antibody and beads, as well as any inherent "stickiness" of the bait protein. | Requires the availability of a suitable negative cell line; may not be feasible for all experimental systems. |
Quantitative Assessment of Negative Controls:
While direct side-by-side quantitative mass spectrometry comparisons of all these controls for DSP crosslinking are not extensively documented in single studies, the principle of reducing non-specific binders is a cornerstone of co-immunoprecipitation (co-IP) experiments coupled with mass spectrometry. The effectiveness of these controls is typically evaluated by the reduction in the number and abundance of identified proteins in the control sample compared to the experimental sample. For instance, a successful isotype control will significantly reduce the co-purification of known non-specific binders often seen in immunoprecipitation experiments.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of negative controls. Below are generalized protocols for the key negative controls in a DSP crosslinking experiment followed by immunoprecipitation (IP).
Vehicle Control Protocol
-
Cell Culture and Harvest: Culture and harvest cells as per the standard experimental protocol.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
"Mock" Crosslinking: Resuspend the cell pellet in the same buffer used for DSP crosslinking, but add only the vehicle (e.g., an equivalent volume of DMSO) instead of the DSP solution.
-
Incubation: Incubate under the same conditions (time and temperature) as the DSP-treated sample.
-
Quenching: Add the quenching buffer (e.g., Tris-HCl) to the cell suspension to stop any potential residual reactions.
-
Lysis and Immunoprecipitation: Proceed with cell lysis and the standard immunoprecipitation protocol using the bait-specific antibody.
-
Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE, Western blotting, or mass spectrometry, and compare the results to the DSP-treated sample.
Isotype Control Protocol
-
DSP Crosslinking: Perform DSP crosslinking on your experimental cell lysate as per your standard protocol.
-
Parallel Immunoprecipitation: In a parallel tube, perform immunoprecipitation using a non-specific antibody of the same isotype (e.g., mouse IgG1, rabbit IgG) and at the same concentration as your primary antibody.
-
Washing and Elution: Wash the beads and elute the bound proteins using the same buffers and procedures for both the experimental and isotype control samples.
-
Analysis: Analyze the eluates from both samples to identify proteins that non-specifically bind to the antibody.
Visualizing the Workflow and Logic
To better understand the experimental design and the role of negative controls, the following diagrams illustrate the DSP crosslinking workflow and the logical relationship between different controls.
Alternative Crosslinking Agents: A Comparative Overview
While DSP is a versatile crosslinker, other reagents with different chemical properties may be more suitable for specific applications. Here's a comparison of DSP with two common alternatives:
| Crosslinker | Reactive Groups | Spacer Arm Length | Cleavable? | Membrane Permeable? | Key Features |
| DSP | NHS-ester (amines) | 12.0 Å | Yes (Thiol) | Yes | Reversible, allows for easier identification of crosslinked proteins. |
| Formaldehyde (B43269) | Amines, amides, etc. | ~2 Å | Reversible (Heat) | Yes | Zero-length crosslinker, captures very close interactions. Can be difficult to reverse completely.[2][3][4] |
| DTSSP | NHS-ester (amines) | 12.0 Å | Yes (Thiol) | No | Water-soluble analog of DSP, ideal for crosslinking cell surface proteins without entering the cell.[5] |
Performance Considerations:
-
Formaldehyde is advantageous for capturing very transient or proximal interactions due to its short spacer arm. However, its broad reactivity can lead to complex crosslinked products, and reversal can be incomplete, potentially complicating downstream analysis.[2][3][4]
-
DTSSP , being membrane-impermeable, is an excellent choice for specifically studying interactions on the cell surface, preventing the crosslinking of intracellular proteins.[5] Its cleavable nature simplifies the analysis of crosslinked partners, similar to DSP.[6][7]
Conclusion
The reliability of DSP crosslinking experiments hinges on the meticulous implementation of appropriate negative controls. A multi-pronged approach, often combining a vehicle control with an isotype or no-bait control, provides the most robust defense against false-positive results. For researchers aiming to identify true biological interactions, a thorough understanding and careful selection of these controls are not just recommended but essential. Furthermore, considering alternative crosslinkers like formaldehyde or DTSSP can provide complementary data and may be more suitable for specific biological questions. By integrating these principles into experimental design, researchers can significantly enhance the confidence and impact of their protein-protein interaction studies.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. store.sangon.com [store.sangon.com]
A Head-to-Head Battle of Cleavable Fixatives: DSP vs. DST in Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, the choice of a chemical crosslinker is a critical decision that can significantly impact experimental outcomes. Among the arsenal (B13267) of available reagents, cleavable crosslinkers are invaluable for mass spectrometry-based proteomics, allowing for the effective identification of crosslinked peptides. This guide provides an objective, data-driven comparison of two prominent amine-reactive, cleavable crosslinkers: DSP (Lomant's Reagent) and DST (Disuccinimidyl Tartrate).
DSP, or Dithiobis(succinimidyl propionate), and DST, Disuccinimidyl tartrate, are both homobifunctional NHS-ester crosslinkers that target primary amines (lysine residues and N-termini) on proteins. Their key feature is a cleavable spacer arm, which allows for the separation of crosslinked proteins, simplifying analysis by mass spectrometry. However, the nature of their cleavable bond and the byproducts of this cleavage set them on divergent paths in terms of performance and suitability for proteomics applications.
Executive Summary: DSP Emerges as the Superior Choice
Experimental evidence strongly indicates that while both DSP and DST can effectively preserve tissue morphology, DSP is the superior reagent for proteomics applications.[1][2][3] A key advantage of DSP is that it introduces well-defined, predictable modifications to proteins that can be readily accounted for in database searches.[1][2][3] In stark contrast, the cleavage of DST crosslinks with sodium metaperiodate has been shown to induce undesirable side reactions, which can impede effective protein extraction and interfere with subsequent protein identification by mass spectrometry.[1][2][3]
Quantitative Performance Comparison
A seminal study directly comparing these two fixatives demonstrated a significant advantage for DSP in proteomics workflows. When used as a fixative for paraffin-embedded tissues, cleavage of DSP crosslinks led to a remarkable 18-fold improvement in protein recovery under mild extraction conditions compared to the standard formaldehyde-fixed tissues.[2][3] Furthermore, this enhanced recovery translated to a 20% increase in the number of identified proteins .[2][3]
| Feature | DSP (Dithiobis(succinimidyl propionate)) | DST (Disuccinimidyl tartrate) |
| Alternative Names | Lomant's Reagent | - |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Target Moiety | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Spacer Arm Length | 12.0 Å | 6.4 Å |
| Cleavage Chemistry | Disulfide bond | cis-Diol |
| Cleavage Reagent | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) | Sodium meta-periodate (NaIO₄) |
| Protein Recovery | High (18-fold improvement over formaldehyde)[2][3] | Low (hindered by side reactions)[1][2][3] |
| Protein Identification | High (~20% increase over formaldehyde)[2][3] | Low (interfered by side reactions)[1][2][3] |
| Side Reactions | Minimal and well-defined modifications | Significant, leading to unspecific modifications that interfere with MS analysis.[1][2] |
| Morphology Preservation | Comparable to formaldehyde[1][2][3] | Comparable to formaldehyde[1][2][3] |
Chemical Structures and Reaction Scheme
The fundamental difference in the cleavable moiety of DSP and DST dictates their utility in proteomics.
References
- 1. Structure and dynamics of dark-state bovine rhodopsin revealed by chemical cross-linking and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Guide to Reversible Protein Crosslinking: Alternatives to DSP
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. Dithiobis(succinimidyl propionate) (DSP), a thiol-cleavable crosslinker, has long been a staple for reversibly capturing protein complexes. However, a range of alternatives now offers distinct advantages in various applications. This guide provides an objective comparison of DSP and its alternatives, supported by experimental data, to facilitate an informed choice for your specific research needs.
Overview of Reversible Crosslinkers
Reversible crosslinkers create covalent bonds between interacting proteins that can be subsequently broken under specific conditions. This "cleavability" is crucial for downstream analysis, particularly in mass spectrometry (MS), as it allows for the identification of individual crosslinked peptides and simplifies data analysis.[1] The primary alternatives to DSP can be categorized based on their cleavage mechanism:
-
Thiol-Cleavable Crosslinkers: Like DSP, these reagents contain a disulfide bond that is cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]
-
Periodate-Cleavable Crosslinkers: These possess a cis-diol group that is cleaved by sodium meta-periodate.
-
Mass Spectrometry (MS)-Cleavable Crosslinkers: These are designed with bonds that are labile under the conditions of tandem mass spectrometry (MS/MS), such as collision-induced dissociation (CID).[3]
Comparative Performance of DSP and its Alternatives
The choice of a reversible crosslinker depends on several factors, including the target functional groups on the proteins, the desired spacer arm length, cell permeability requirements, and the downstream analytical method.
| Feature | DSP (Dithiobis(succinimidyl propionate)) | DTME (Dithio-bismaleimidoethane) | DST (Disuccinimidyl tartrate) | DSSO (Disuccinimidyl sulfoxide) | DSBU (Disuccinimidyl dibutyric urea) |
| Target Group | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
| Cleavage Method | Thiol-cleavable (DTT, TCEP) | Thiol-cleavable (DTT, TCEP) | Periodate-cleavable (Sodium meta-periodate) | MS-cleavable (CID) | MS-cleavable (CID) |
| Spacer Arm Length | 12.0 Å | 13.3 Å | 6.4 Å | 10.1 Å | 12.5 Å |
| Cell Permeability | Yes | Yes | No | Yes | Yes |
| Crosslinking Efficiency | Generally high due to the abundance of lysine (B10760008) residues.[2] | Lower than DSP due to the lower abundance of cysteine residues.[2] | Comparable to DSP for amine-reactive crosslinking. | High, comparable to other NHS-ester crosslinkers. | High, comparable to other NHS-ester crosslinkers. |
| Reversibility Efficiency | High with reducing agents. | High with reducing agents. | Effective, but can lead to side reactions that interfere with protein identification.[4][5] | Cleavage occurs in the mass spectrometer. | Cleavage occurs in the mass spectrometer. |
| Key Advantage | Well-established, reliable thiol-cleavability. | Targets a different functional group than DSP, allowing for complementary crosslinking.[2] | Alternative cleavage chemistry for applications where reducing agents are not desired. | Simplifies MS data analysis by generating characteristic fragment ions.[3] | Provides two characteristic doublet signals in MS/MS, further simplifying data analysis.[3] |
| Potential Drawback | Requires a separate chemical cleavage step. | Lower efficiency due to fewer target sites.[2] | Cleavage can introduce side-product modifications.[5] | Requires specific MS instrumentation and data analysis software. | Requires specific MS instrumentation and data analysis software. |
Experimental Protocols
General Workflow for In Situ Protein Crosslinking
The following diagram illustrates a generalized workflow for reversible crosslinking experiments. Specific steps for cleavage and analysis will vary depending on the chosen crosslinker.
Protocol for Thiol-Cleavable Crosslinking (DSP/DTME)
This protocol is adapted from the ReCLIP (Reversible Cross-Link Immuno-Precipitation) method.[2]
-
Cell Preparation: Wash cells twice with PBS (pH 7.4) to remove any media components.
-
Crosslinking:
-
Prepare a fresh 20 mM stock solution of DSP or DTME in DMSO.
-
Dilute the stock solution to a final working concentration of 0.5 mM in PBS.
-
Incubate the cells with the crosslinker solution for 30 minutes at room temperature.
-
-
Quenching:
-
Remove the crosslinker solution and add a quenching solution (e.g., 20 mM Tris-HCl, pH 7.5) for 15 minutes at room temperature to stop the reaction.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells using a suitable lysis buffer.
-
Perform immunoprecipitation of the protein of interest according to standard protocols.
-
-
Cleavage of Crosslinks:
-
To reverse the crosslinks, incubate the immunoprecipitated sample with a reducing agent such as 50 mM DTT for 30 minutes at 37°C.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol for MS-Cleavable Crosslinking (DSSO/DSBU)
This protocol provides a general guideline for using MS-cleavable crosslinkers.
-
Protein Sample Preparation:
-
Dissolve the purified protein or prepare cell lysate in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-10 µM.
-
-
Crosslinking:
-
Prepare a fresh stock solution of DSSO or DSBU in an organic solvent like DMSO or DMF.
-
Add the crosslinker to the protein sample at a molar excess ranging from 20-fold to 50-fold.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add a quenching buffer (e.g., 20-50 mM Tris-HCl or ammonium (B1175870) bicarbonate) and incubate for 15 minutes.
-
-
Sample Preparation for MS:
-
Proceed with standard sample preparation for mass spectrometry, including protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a mass spectrometer with CID fragmentation capabilities. The MS-cleavable linker will fragment, generating characteristic reporter ions that simplify the identification of crosslinked peptides.[3]
-
Signaling Pathways and Logical Relationships
The choice of crosslinker can be visualized as a decision-making process based on the experimental goals.
Conclusion
While DSP remains a valuable tool for reversible protein crosslinking, a growing number of alternatives provide researchers with a more tailored approach to capturing protein-protein interactions. Thiol-cleavable alternatives like DTME offer the ability to target different functional groups.[2] Periodate-cleavable crosslinkers such as DST provide an alternative cleavage chemistry, although with the potential for side reactions.[5] For researchers utilizing mass spectrometry, MS-cleavable reagents like DSSO and DSBU represent a significant advancement, streamlining data analysis and increasing the confidence of crosslink identification.[3] The optimal choice of a reversible crosslinker will ultimately depend on the specific biological question, the nature of the proteins being studied, and the downstream analytical techniques to be employed. A careful consideration of the factors outlined in this guide will help ensure the selection of the most appropriate tool for elucidating the intricacies of protein interaction networks.
References
- 1. Membrane permeability of bifunctional, amino site-specific, cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Validating Protein-Protein Interactions Identified by DSP Crosslinking: A Comparative Guide
Researchers, scientists, and drug development professionals often employ chemical crosslinking reagents like dithiobis(succinimidyl propionate) (DSP) to identify novel protein-protein interactions (PPIs). However, the identification of a potential interaction is just the first step. Rigorous validation using orthogonal methods is crucial to confirm the biological relevance of these findings. This guide provides a comparative overview of common techniques used to validate PPIs initially discovered through DSP crosslinking, complete with experimental data summaries and detailed protocols.
DSP is a cell-permeable chemical crosslinker that covalently links interacting proteins that are in close proximity, stabilizing weak or transient interactions.[1] This allows for their subsequent isolation and identification, often by immunoprecipitation followed by mass spectrometry.[1] While powerful, this method can sometimes generate false positives. Therefore, employing a secondary, independent method to confirm these interactions is a critical step in the research workflow.
Orthogonal Validation Strategies: A Comparative Overview
Several techniques can be used to validate putative PPIs. The choice of method often depends on the nature of the interacting proteins, the desired level of detail (e.g., direct vs. indirect interaction, in vivo vs. in vitro), and the available resources. Below is a comparison of some of the most widely used orthogonal validation methods.
| Method | Principle | Interaction Type | Environment | Quantitative Data | Throughput | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" proteins from a cell lysate. | Direct or Indirect | In vivo / In situ | Semi-quantitative (Western Blot) | Low to Medium | Confirms interaction in a cellular context; widely used and well-established.[2][3] | Prone to false positives due to non-specific binding; may not detect weak or transient interactions without prior crosslinking.[4] |
| Proximity Ligation Assay (PLA) | Utilizes antibodies attached to DNA oligonucleotides. When two proteins are in close proximity (<40 nm), the oligonucleotides ligate, are amplified, and generate a fluorescent signal.[5][6][7] | In close proximity | In situ | Quantitative (signal per cell) | Medium to High | High sensitivity and specificity; provides spatial information about the interaction within the cell.[8][9] | Requires specific primary antibodies from different species; can have high background if not optimized.[5][10] |
| Förster/Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescently tagged proteins. Energy transfer occurs only when the proteins are very close (1-10 nm).[11][12] | Direct | In vivo (live cells) | Quantitative (FRET efficiency) | Low to Medium | Provides information on the proximity and dynamics of interactions in living cells.[11][13] | Requires fusion of fluorescent proteins which can affect protein function; photobleaching can be an issue.[13] |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but uses a luciferase (donor) and a fluorescent protein (acceptor).[11][13] | Direct | In vivo (live cells) | Quantitative (BRET ratio) | Medium to High | Higher signal-to-noise ratio than FRET as it doesn't require an external light source for donor excitation, reducing autofluorescence.[12][14] | Requires fusion of luciferase and fluorescent proteins; signal intensity can be lower than FRET. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte (protein) to a ligand (protein) immobilized on a sensor chip in real-time by detecting changes in the refractive index.[15][16] | Direct | In vitro | Quantitative (KD, kon, koff) | Low to Medium | Label-free; provides detailed kinetic and affinity data of the interaction.[15][17][18] | Requires purified proteins; immobilization of one protein might affect its conformation and binding capacity. |
Experimental Workflows and Signaling Pathways
To better visualize the process of confirming a PPI, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway where a newly identified interaction plays a role.
Caption: Workflow for identifying and validating protein-protein interactions.
Caption: A hypothetical signaling cascade involving a newly confirmed PPI.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the basic steps for performing a Co-IP experiment to validate an interaction identified by DSP crosslinking.[2][19][20]
Materials:
-
Cell lysate containing the proteins of interest
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest and lyse cells in IP Lysis Buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C.[20] Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: Add protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold IP Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and the putative interacting prey protein.
Proximity Ligation Assay (PLA) Protocol
This protocol provides a general outline for performing a PLA experiment.[10][21][22][23] Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Cells cultured on coverslips
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)
-
Primary antibodies against the two proteins of interest (raised in different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled oligonucleotides for detection
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation: Fix and permeabilize cells grown on coverslips.
-
Blocking: Block non-specific antibody binding sites using a blocking solution provided in the kit.
-
Primary Antibody Incubation: Incubate the samples with a mixture of the two primary antibodies overnight at 4°C.[22][23]
-
PLA Probe Incubation: Wash the samples and then incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the samples and then add the ligation solution. This will circularize the oligonucleotides if the PLA probes are in close proximity. Incubate for 30 minutes at 37°C.[10]
-
Amplification: Wash the samples and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a rolling circle amplification product. Incubate for 100 minutes at 37°C.[10]
-
Washing and Mounting: Wash the samples and mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell to determine the extent of the interaction.
Conclusion
Confirming protein-protein interactions identified through DSP crosslinking is a critical step in ensuring the biological significance of the findings. The orthogonal validation methods described in this guide offer a range of approaches, each with its own strengths and weaknesses. By carefully selecting the appropriate validation technique, researchers can confidently confirm novel protein-protein interactions and further elucidate their roles in complex biological processes.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 7. Proximity Ligation Assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein interactions - Navinci [navinci.se]
- 9. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. berthold.com [berthold.com]
- 13. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. clyte.tech [clyte.tech]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]
A Comparative Guide to Analyzing DSP Crosslinking Results: Non-Reducing vs. Reducing SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using non-reducing and reducing SDS-PAGE to analyze the results of protein crosslinking experiments with Dithiobis(succinimidyl propionate) (DSP). Understanding the principles and interpreting the outcomes of these two analytical approaches is crucial for accurately characterizing protein-protein interactions.
Introduction to DSP Crosslinking
Dithiobis(succinimidyl propionate), commonly known as DSP or Lomant's Reagent, is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1][2] It is widely used to study protein-protein interactions by covalently linking proteins that are in close proximity. The key feature of DSP is its central disulfide bond, which can be cleaved by reducing agents. This characteristic allows for the reversal of the crosslinking, a critical step in identifying the interacting partners.[1][3]
The Role of SDS-PAGE in Analyzing Crosslinking Results
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight.[4] When analyzing DSP crosslinking experiments, running two parallel gels under non-reducing and reducing conditions provides complementary information essential for interpreting the results.
Non-Reducing SDS-PAGE: In the absence of a reducing agent, the disulfide bond within the DSP crosslinker remains intact.[4] This means that any proteins that have been successfully crosslinked will migrate through the gel as a larger complex. This results in the appearance of new bands with higher molecular weights or a smear on the gel, corresponding to the crosslinked protein complexes.[5] The original monomeric protein band may decrease in intensity or disappear altogether, indicating its incorporation into these larger complexes.
Reducing SDS-PAGE: In the presence of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), the disulfide bond in the this compound is cleaved.[1][4] This breaks the covalent link between the interacting proteins, causing the crosslinked complexes to dissociate back into their individual monomeric components. Consequently, the high molecular weight bands or smears observed under non-reducing conditions will disappear, and the bands corresponding to the individual proteins will reappear or increase in intensity.
Interpreting the Results: A Head-to-Head Comparison
The differential migration patterns of proteins on non-reducing versus reducing SDS-PAGE provide strong evidence of successful crosslinking.
| Feature | Non-Reducing SDS-PAGE | Reducing SDS-PAGE | Interpretation |
| Monomer Band | Decreased intensity or disappearance | Reappearance or increased intensity | The protein of interest is involved in a crosslinked complex. |
| High Molecular Weight Bands/Smear | Appearance of new, higher molecular weight bands or a smear | Disappearance of high molecular weight bands/smear | These represent the DSP-crosslinked protein complexes. |
| Overall Banding Pattern | Shift towards higher molecular weights | Reversion to the banding pattern of the uncrosslinked control | Confirms the cleavage of the this compound and the dissociation of the protein complexes. |
Quantitative Data Presentation
To illustrate the expected quantitative changes, the following table summarizes hypothetical densitometry data from a western blot analysis of a target protein (Protein X, ~50 kDa) after DSP crosslinking.
| Condition | Monomer Band Intensity (Arbitrary Units) | High Molecular Weight Smear Intensity (Arbitrary Units) |
| No Crosslinker (Control) | 100 | 0 |
| DSP Crosslinked (Non-Reducing) | 25 | 75 |
| DSP Crosslinked (Reducing) | 95 | 5 |
This data clearly shows a significant decrease in the monomeric form of Protein X and a corresponding increase in high molecular weight species under non-reducing conditions after DSP crosslinking. Upon reduction, the monomeric form is largely restored.
Experimental Protocols
I. DSP Crosslinking of Proteins in Solution
-
Protein Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration.
-
DSP Reagent Preparation: Immediately before use, dissolve DSP in a dry, water-miscible organic solvent like DMSO to prepare a stock solution (e.g., 25 mM).
-
Crosslinking Reaction: Add the DSP stock solution to the protein sample to achieve the desired final concentration (a 10-50 fold molar excess of DSP to protein is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Proceed immediately to sample preparation for electrophoresis.
II. SDS-PAGE Sample Preparation
-
Non-Reducing Sample Buffer (2X):
-
125 mM Tris-HCl, pH 6.8
-
4% SDS
-
20% Glycerol
-
0.02% Bromophenol Blue
-
-
Reducing Sample Buffer (2X):
-
125 mM Tris-HCl, pH 6.8
-
4% SDS
-
20% Glycerol
-
0.02% Bromophenol Blue
-
100 mM DTT or 10% β-mercaptoethanol
-
-
Sample Preparation:
-
For each crosslinked sample, prepare two aliquots.
-
To one aliquot, add an equal volume of 2X Non-Reducing Sample Buffer.
-
To the other aliquot, add an equal volume of 2X Reducing Sample Buffer.
-
Heat all samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel. Include a lane with a molecular weight marker.
-
Run the gel according to standard procedures.
-
Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue) or by western blotting.
-
Mandatory Visualizations
Caption: Workflow of DSP crosslinking and subsequent analysis by non-reducing vs. reducing SDS-PAGE.
Caption: Logical flow for interpreting DSP crosslinking results using comparative SDS-PAGE.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to DSP Crosslinker Disposal
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Dithiobis(succinimidyl propionate) (DSP), a common crosslinking agent in research and drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
DSP is a moisture-sensitive irritant. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard first aid procedures and seek medical attention if symptoms persist.
DSP Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various DSP waste streams.
Caption: Workflow for the safe disposal of DSP crosslinker waste.
Detailed Experimental Protocols
Protocol 1: Inactivation (Quenching) of Aqueous DSP Solutions
This procedure chemically inactivates the reactive N-hydroxysuccinimide (NHS) esters of DSP, rendering the solution non-reactive for disposal.
Materials:
-
Aqueous waste containing DSP
-
1 M Tris buffer, pH 7.5-8.5
-
pH indicator strips or pH meter
-
Labeled hazardous aqueous waste container
Procedure:
-
pH Adjustment: Check the pH of the aqueous DSP waste. If necessary, adjust to a range of 7.0-9.0.[1]
-
Quenching: Add 1 M Tris buffer to the DSP solution to a final concentration of 20-50 mM.[2][3] Some protocols suggest a wider range of 25-200 mM.[1][4]
-
Incubation: Gently mix and allow the quenching reaction to proceed for at least 15 minutes at room temperature.[2][3]
-
Collection: Transfer the quenched solution to a clearly labeled hazardous aqueous waste container.
Protocol 2: Disposal of Different DSP Waste Streams
1. Unreacted/Expired Solid DSP Powder:
-
Do not dispose of solid DSP powder in the regular trash.
-
Collect the original vial containing the unused or expired DSP in a designated and clearly labeled hazardous solid waste container.[5]
2. DSP Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Never dispose of DSP solutions in organic solvents down the drain.
-
Collect all concentrated stock solutions in a sealed and labeled hazardous organic solvent waste container.
3. Quenched Aqueous DSP Solutions:
-
It is best practice to collect all quenched aqueous waste containing the hydrolyzed DSP and quenching agent as chemical waste.[5]
-
While some dilute, neutralized aqueous solutions of certain chemicals may be drain-disposable, the complexity of the quenched crosslinker mixture warrants collection as hazardous waste to ensure regulatory compliance.
4. Contaminated Labware and Debris (e.g., pipette tips, tubes, gloves):
-
All solid materials that have come into contact with DSP should be considered hazardous waste.
-
Collect these materials in a designated and labeled solid hazardous waste container.[5]
Protocol 3: Decontamination of Surfaces and Glassware
-
Initial Cleaning: Remove any gross contamination from surfaces and glassware using a detergent solution.
-
Decontamination: Liberally apply a 10% bleach solution or a suitable laboratory disinfectant to the contaminated area and allow for a contact time of at least 10 minutes.
-
Rinsing: For surfaces and non-disposable items, thoroughly rinse with water after decontamination to remove any residual disinfectant, which can be corrosive.
-
Drying: Allow surfaces and glassware to air dry completely.
-
Waste Collection: All cleaning materials (e.g., paper towels, wipes) used in the decontamination process should be disposed of as solid hazardous waste.
Protocol 4: Verification of NHS Ester Inactivation (Optional)
For applications requiring confirmation of complete DSP inactivation, the hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
Procedure Outline:
-
Take an initial absorbance reading of the DSP solution at 260 nm before adding the quenching agent.
-
After the quenching reaction is complete, take a final absorbance reading at 260 nm.
-
A significant increase in absorbance at 260 nm after quenching indicates the release of NHS and the successful hydrolysis of the NHS ester. A stable final reading suggests the reaction is complete.
Note: This method provides a confirmation of the chemical reaction but does not replace the requirement to dispose of the final solution as hazardous waste.
Final Disposal Logistics
All collected hazardous waste, including solid DSP, organic solvent solutions, quenched aqueous solutions, and contaminated labware, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with their contents and associated hazards in accordance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling DSP Crosslinker
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent.[1] This guide provides essential, immediate safety and logistical information for handling DSP Crosslinker, including personal protective equipment (PPE) requirements, procedural guidance, and disposal plans to foster a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical reagent that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Hazard Statements:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation. | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation. | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| H302 | Harmful if swallowed. | Acute toxicity, Oral (Category 4) |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is required:
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are essential to protect the eyes from splashes.[4][5]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict operational workflow is critical for safety. The following step-by-step guidance outlines the procedure for safely handling this compound from preparation to disposal.
1. Preparation and Handling:
-
Before handling, ensure you have read the Safety Data Sheet (SDS).[7]
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][6]
-
Wear all required PPE, including gloves, eye protection, and a lab coat.[2]
-
Avoid all personal contact with the chemical, including inhalation.[6]
-
When not in use, keep the container securely sealed to prevent moisture sensitivity.[8][9]
-
DSP is not water-soluble and should be dissolved in an organic solvent like DMSO or DMF.[1][10]
2. During the Experiment:
-
Avoid the formation of dust and aerosols.[2]
-
Be aware of the reaction quenching procedure. The reaction can be stopped using a buffer containing primary amines, such as Tris or glycine.[10]
3. Spill Management:
-
Minor Spills: Immediately clean up any spills. Avoid breathing dust and prevent contact with skin and eyes. Collect the spilled material into a suitable, labeled container for waste disposal.[6]
-
Major Spills: Evacuate the area. Use full personal protective equipment. Contain the spill using inert materials like sand or earth and collect it into a labeled container for disposal.[6]
4. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.[6]
-
Contaminated clothing should be removed and laundered separately before reuse.[6]
5. First Aid Measures:
-
If on Skin: Wash the affected area with plenty of soap and water.[2]
-
If in Eyes: Immediately flush the eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[2][3]
-
If Inhaled: Move the person to fresh air.[2]
-
If Swallowed: Call a poison control center or doctor for treatment advice.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. covachem.com [covachem.com]
- 9. dojindo.com [dojindo.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
